molecular formula C8H7FN4 B2662158 6-Fluoro-4-hydrazinylquinazoline CAS No. 1019166-35-8

6-Fluoro-4-hydrazinylquinazoline

Cat. No.: B2662158
CAS No.: 1019166-35-8
M. Wt: 178.17
InChI Key: WUDRCFGLERLFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydrazinylquinazoline is a useful research compound. Its molecular formula is C8H7FN4 and its molecular weight is 178.17. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-hydrazinylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-hydrazinylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-fluoroquinazolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDRCFGLERLFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Fluoro-4-hydrazinylquinazoline: Chemical Architecture and Synthetic Utility

[1]

Executive Summary

6-Fluoro-4-hydrazinylquinazoline (CAS 1019166-35-8) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents.[1][2] Characterized by a fused pyrimidine-benzene ring system with a nucleophilic hydrazine moiety at position 4 and a fluorine atom at position 6, this compound acts as a versatile "linchpin" intermediate. Its unique reactivity profile allows for the rapid construction of fused tricyclic systems—such as [1,2,4]triazolo[1,5-c]quinazolines—which are bioisosteres of adenosine and potent antagonists of the Epidermal Growth Factor Receptor (EGFR).

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, validated synthesis protocols, and reactivity patterns, grounded in empirical data and mechanistic logic.

Chemical Identity and Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

The fluorinated quinazoline core imparts metabolic stability and lipophilicity, while the hydrazine group provides a dual nucleophilic site for heterocyclization.

Table 1: Chemical Specifications
PropertyData
IUPAC Name 6-Fluoro-4-hydrazinylquinazoline
CAS Registry Number 1019166-35-8
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
pKa (Predicted) ~4.8 (Hydrazine terminal N), ~2.1 (Quinazoline N1)
Melting Point Typically >200°C (decomposition observed in analogs)
SMILES NNc1ncnc2cc(F)ccc12

Synthetic Methodology

The synthesis of 6-Fluoro-4-hydrazinylquinazoline is a convergent process typically initiated from 2-amino-5-fluorobenzoic acid.[1] The protocol below describes the most robust route, ensuring high purity for downstream applications.

Synthesis Workflow (Step-by-Step)[1][8][9]

Step 1: Cyclization to 6-Fluoroquinazolin-4(3H)-one

  • Reagents: 2-Amino-5-fluorobenzoic acid, Formamide (excess).[1][3]

  • Conditions: Reflux at 140–150°C for 4–6 hours.

  • Mechanism: Thermal condensation followed by cyclodehydration.

  • Validation: Formation of a white precipitate upon cooling/water dilution.

Step 2: Chlorination to 4-Chloro-6-fluoroquinazoline

  • Reagents: 6-Fluoroquinazolin-4(3H)-one, Thionyl Chloride (SOCl₂) or POCl₃, catalytic DMF.

  • Conditions: Reflux under anhydrous conditions for 2–4 hours.

  • Critical Note: The C4-carbonyl tautomerizes to the enol, allowing nucleophilic attack by the chlorinating agent.

  • Safety: Evolution of HCl and SO₂ gas requires efficient trapping.

Step 3: Hydrazinolysis to 6-Fluoro-4-hydrazinylquinazoline

  • Reagents: 4-Chloro-6-fluoroquinazoline, Hydrazine Hydrate (80% or 98%).[1]

  • Solvent: Ethanol or Isopropanol.

  • Protocol:

    • Dissolve the chloro-intermediate in cold ethanol (0°C).

    • Add hydrazine hydrate dropwise (excess, typically 3–5 equivalents) to prevent dimer formation.

    • Stir at room temperature for 1 hour, then warm to 50°C if precipitation is slow.

    • The product precipitates as a solid hydrochloride salt or free base depending on workup.

  • Purification: Wash with cold ethanol and diethyl ether.

Synthetic Pathway Diagram

SynthesisPathwayStart2-Amino-5-fluorobenzoicAcidStep16-Fluoroquinazolin-4(3H)-one(Cyclization)Start->Step1FormamideReflux, 150°CStep24-Chloro-6-fluoroquinazoline(Chlorination)Step1->Step2SOCl2 / POCl3Cat. DMFProduct6-Fluoro-4-hydrazinylquinazoline(Target)Step2->ProductNH2NH2·H2OEtOH, 0°C to RT

Figure 1: Step-wise synthesis of 6-Fluoro-4-hydrazinylquinazoline emphasizing the conversion of the hydroxyl moiety to a leaving group (Cl) followed by nucleophilic substitution.[4][5]

Reactivity Profile and Derivatization[4]

The chemical utility of 6-Fluoro-4-hydrazinylquinazoline lies in the bifunctional nucleophilicity of the hydrazine tail (N-NH₂).[1] It undergoes two primary classes of reactions: condensation and cyclization.

Hydrazone Formation (Schiff Bases)

Reaction with aldehydes or ketones yields hydrazones.[6] These derivatives often exhibit enhanced lipophilicity and are screened for antimicrobial activity.

  • Reaction: R-CHO + Hydrazine-Quinazoline → R-CH=N-NH-Quinazoline.[1]

  • Conditions: Ethanol reflux, catalytic acetic acid.

Cyclization to Triazolo[1,5-c]quinazolines

This is the most valuable transformation for drug discovery. The hydrazine moiety reacts with one-carbon donors (like formic acid, orthoesters, or carbon disulfide) to form a third ring fused to the quinazoline.

  • With Formic Acid/Orthoesters: Yields [1,2,4]triazolo[1,5-c]quinazoline.

  • With CS₂: Yields the mercapto-substituted triazolo derivative.

  • Mechanistic Insight: The terminal nitrogen attacks the electrophilic carbon, followed by intramolecular attack of the internal nitrogen on the quinazoline C2 (Dimroth rearrangement type logic) or direct dehydration depending on conditions.

Reactivity Diagram

ReactivityCenter6-Fluoro-4-hydrazinylquinazolineP1Quinazolinyl Hydrazones(Antimicrobial)Center->P1Condensation(EtOH/H+)P2[1,2,4]Triazolo[1,5-c]quinazoline(Kinase Inhibitor Scaffold)Center->P2Cyclization(Reflux)P3Mercapto-triazolo-quinazolineCenter->P3Cyclization(Basic Cond.)R1Aldehydes (R-CHO)R1->P1R2Orthoesters / Formic AcidR2->P2R3Carbon Disulfide (CS2)R3->P3

Figure 2: Divergent synthesis pathways from the hydrazine core, highlighting the formation of tricyclic bioactive scaffolds.

Medicinal Chemistry Applications

EGFR Kinase Inhibition

The 4-aminoquinazoline scaffold is the pharmacophore for blockbuster drugs like Gefitinib and Erlotinib.[1] The 4-hydrazinyl analog serves as a precursor to irreversible inhibitors .[1]

  • Mechanism: The hydrazine can be modified to carry Michael acceptors (e.g., acrylamides) that form covalent bonds with Cysteine-797 in the EGFR ATP-binding pocket.

  • Fluorine Effect: The C6-fluorine atom blocks metabolic hydroxylation at this position, significantly increasing the half-life of the drug in vivo compared to the non-fluorinated analog.[1]

Antimicrobial Activity

Hydrazones derived from this scaffold have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The planar structure allows intercalation into DNA or inhibition of bacterial dihydrofolate reductase (DHFR).

Safety and Handling (MSDS Highlights)

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazards: Hydrazines are potential sensitizers and suspected carcinogens. The fluorinated nature adds stability but does not mitigate the toxicity of the hydrazine functional group.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Isolate from oxidizing agents and aldehydes.

References

  • BLD Pharm. (n.d.). Product Analysis: 6-Fluoro-4-hydrazinylquinazoline (CAS 1019166-35-8).[1][2][7] Retrieved from

  • El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science. Retrieved from

  • Mishani, E., et al. (2004). Synthesis of 6-Acrylamido-4-(2-[18F]fluoroanilino)quinazoline: A Prospective Irreversible EGFR Binding Probe. U.S. Department of Energy (OSTI). Retrieved from

  • PubChem. (2025).[8][9] 6-Fluoroquinazolin-4-ol (Precursor Data). National Library of Medicine. Retrieved from

  • GuideChem. (2022). Synthesis method of 4-Chloro-6-iodoquinazoline (Analogous Chemistry). Retrieved from

6-Fluoro-4-hydrazinylquinazoline CAS number and physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 6-Fluoro-4-hydrazinylquinazoline , a critical intermediate in the development of fused heterocyclic systems such as [1,2,4]triazolo[4,3-c]quinazolines and pyrazoloquinazolines.

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

6-Fluoro-4-hydrazinylquinazoline is a bicyclic heteroaromatic compound characterized by a quinazoline core substituted with a fluorine atom at position 6 and a hydrazinyl group at position 4.[1][2] It serves as a high-value pharmacophore precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. Its primary utility lies in its ability to undergo cyclization reactions to form tricyclic systems, leveraging the nucleophilicity of the hydrazine moiety.

Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyData
Chemical Name 6-Fluoro-4-hydrazinylquinazoline
Synonyms 6-Fluoro-4-hydrazinoquinazoline; (6-Fluoroquinazolin-4-yl)hydrazine
CAS Number Not widely listed (Precursor: 6-Fluoro-4-hydroxyquinazoline, CAS 16499-56-2)
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Structure (SMILES) Fc1ccc2c(c1)nzc(NN)n2
Physical State Crystalline Solid (typically off-white to pale yellow)
Melting Point >200 °C (decomposes); analogs typically melt in the 210–230 °C range
Solubility Low solubility in water and ethanol; soluble in DMSO, DMF, and dilute acids
pKa (Predicted) ~4.5 (hydrazine N-H), ~2.0 (quinazoline N-1)

Note on CAS: While the 4-hydrazinyl derivative is a known intermediate in patent literature, it is often prepared in situ or immediately derivatized. Its primary stable precursor, 6-Fluoro-4-hydroxyquinazoline , bears the CAS 16499-56-2 .

Synthesis & Manufacturing Protocol

The synthesis of 6-Fluoro-4-hydrazinylquinazoline is a three-step process starting from commercially available 2-amino-5-fluorobenzoic acid. This route ensures high regioselectivity and yield.

Step 1: Cyclization to 6-Fluoro-4-hydroxyquinazoline
  • Reagents: 2-Amino-5-fluorobenzoic acid, Formamide (excess).

  • Conditions: Reflux at 140–150 °C for 4–6 hours.

  • Mechanism: Thermal condensation forms the quinazolin-4(3H)-one core.

  • Yield: Typically 75–85%.

Step 2: Chlorination to 6-Fluoro-4-chloroquinazoline
  • Reagents: 6-Fluoro-4-hydroxyquinazoline, Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃), catalytic DMF.

  • Conditions: Reflux for 2–4 hours until evolution of HCl/SO₂ ceases.

  • Protocol:

    • Suspend the hydroxyquinazoline in SOCl₂.

    • Add 2–3 drops of DMF (catalyst).

    • Reflux until the solution becomes clear (indicating conversion to the chloro-derivative).

    • Evaporate excess SOCl₂ under vacuum to yield the crude chloro-intermediate (unstable to moisture).

Step 3: Hydrazinolysis to 6-Fluoro-4-hydrazinylquinazoline
  • Reagents: 6-Fluoro-4-chloroquinazoline, Hydrazine Hydrate (80% or 99%), Ethanol or THF.

  • Conditions: Stirring at 0 °C to RT, or mild reflux (depending on reactivity).

  • Protocol:

    • Dissolve/suspend the crude chloro-compound in anhydrous Ethanol.

    • Add Hydrazine Hydrate (excess, 2–3 equivalents) dropwise at 0 °C to prevent bis-substitution.

    • Stir at Room Temperature for 1–2 hours. A precipitate typically forms.

    • Filter the solid, wash with cold ethanol/ether, and dry.

Synthetic Pathway Diagram

SynthesisPath Start 2-Amino-5-fluorobenzoic Acid Step1 6-Fluoro-4-hydroxyquinazoline (CAS 16499-56-2) Start->Step1 Formamide, Reflux (Cyclization) Step2 6-Fluoro-4-chloroquinazoline (Reactive Intermediate) Step1->Step2 SOCl2 / POCl3, DMF (Chlorination) Product 6-Fluoro-4-hydrazinylquinazoline (Target Nucleophile) Step2->Product NH2NH2·H2O, EtOH (Nucleophilic Subst.)

Figure 1: Step-wise synthesis of 6-Fluoro-4-hydrazinylquinazoline from 2-amino-5-fluorobenzoic acid.

Reactivity & Synthetic Utility[4][6][13]

The 4-hydrazinyl group is a potent bis-nucleophile, enabling the construction of fused tricyclic rings. This reactivity is pivotal for generating diversity in drug discovery libraries.

A. Formation of [1,2,4]Triazolo[4,3-c]quinazolines

Reaction with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidation leads to the formation of a triazole ring fused to the quinazoline.

  • Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by cyclization and elimination of ethanol.

  • Relevance: These tricyclic scaffolds are bioisosteres of benzodiazepines and have shown affinity for GABA receptors and adenosine receptors.

B. Formation of Pyrazoloquinazolines

Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or ethoxymethylene malononitriles yields pyrazolo[1,5-c]quinazolines.[2][3]

  • Relevance: High-value scaffold for kinase inhibition (e.g., inhibitors of checkpoint kinase 1, ChK1).

Reactivity Flowchart

Reactivity Core 6-Fluoro-4-hydrazinylquinazoline Triazole [1,2,4]Triazolo[4,3-c]quinazoline (Antimicrobial/Anticancer) Core->Triazole + R-C(OEt)3 or R-CHO/Oxidant Pyrazole Pyrazolo[1,5-c]quinazoline (Kinase Inhibitor) Core->Pyrazole + 1,3-Dicarbonyls Hydrazone Schiff Base / Hydrazone (Metal Chelation) Core->Hydrazone + Aromatic Aldehydes

Figure 2: Divergent synthesis pathways utilizing the 4-hydrazinylquinazoline core.

Handling, Stability & Safety

Stability
  • Moisture Sensitivity: The hydrazine derivative is relatively stable but can be hygroscopic. Store in a desiccator.

  • Oxidation: Susceptible to air oxidation over prolonged periods; store under inert atmosphere (Argon/Nitrogen) if possible.

  • Thermal: Stable at room temperature; decomposes at high temperatures (>200 °C).

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction (Hydrazine derivatives are known sensitizers).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Avoid contact with strong oxidizing agents.

References

  • Synthesis of 4-Aminoquinazolines via Nucleophilic Substitution.

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1972, 1842-1848.[4]

    • Context: Describes the reaction of 4-chloroquinazolines with hydrazine hydrate to form 4-hydrazino derivatives and their subsequent rearrangement.
  • Quinazoline Deriv

    • Source:Molecules, 2022, 27(12), 3923.
    • Context: Discusses the synthesis of 4-anilino and 4-hydrazino quinazolines as antitumor agents targeting EGFR.
  • Physicochemical Properties of Fluoro-Quinazolines (PubChem).

    • Source: PubChem Compound Summary for 6-Fluoroquinazolin-4-ol (CAS 16499-56-2).[5]

    • Context: Provides data on the key precursor 6-fluoro-4-hydroxyquinazoline.
  • Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines.

    • Source:European Journal of Medicinal Chemistry, 2009, 44(4), 1472-1479.
    • Context: Details the cyclization of 4-hydrazinoquinazolines into fused triazolo-systems for biological evalu

Sources

The Strategic Role of 6-Fluoro-4-hydrazinylquinazoline in Modern Kinase Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazoline Scaffold as a Cornerstone of Targeted Therapy

In the landscape of modern medicinal chemistry, particularly in the realm of oncology, certain molecular frameworks have earned the designation of "privileged structures" due to their recurring presence in clinically successful therapeutic agents. The quinazoline scaffold is a quintessential example of such a framework.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal template for designing molecules that can effectively compete with adenosine triphosphate (ATP) in the catalytic cleft of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Consequently, quinazoline-based compounds have been successfully developed into blockbuster drugs like gefitinib (Iressa) and erlotinib (Tarceva), which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4]

This technical guide delves into the specific role and utility of a highly valuable, yet specialized, building block: 6-Fluoro-4-hydrazinylquinazoline . We will explore its synthesis, unique chemical properties, and its strategic application as a versatile intermediate in the construction of novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own research endeavors.

Physicochemical Properties and Strategic Significance of 6-Fluoro-4-hydrazinylquinazoline

The strategic value of 6-Fluoro-4-hydrazinylquinazoline in kinase inhibitor design stems from the specific contributions of its constituent parts: the quinazoline core, the 6-fluoro substituent, and the 4-hydrazinyl group.

  • The Quinazoline Core: As previously mentioned, this bicyclic heterocycle serves as the fundamental anchor that positions the molecule within the ATP-binding site of the target kinase.

  • The 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position of the quinazoline ring is a common and effective strategy in medicinal chemistry. Fluorine's high electronegativity and small size can lead to several advantageous properties:

    • Enhanced Binding Affinity: The fluoro group can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.

    • Modulation of Physicochemical Properties: Fluorine substitution can influence the molecule's pKa, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic profiles (e.g., better oral bioavailability, reduced metabolic degradation).[5]

    • Blocking Metabolic Sites: A strategically placed fluorine atom can block potential sites of metabolic oxidation, prolonging the drug's half-life in the body.

  • The 4-Hydrazinyl Group: This is arguably the most critical functional group of this intermediate. The hydrazinyl moiety (-NHNH2) is a potent nucleophile and a versatile reactive handle. It provides a convenient attachment point for a wide array of side chains and pharmacophores, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The hydrazinyl group can readily undergo a variety of chemical transformations, most notably:

    • Condensation Reactions: It can react with aldehydes and ketones to form stable hydrazones, which can themselves be important pharmacophoric elements or can be further modified.

    • Cyclization Reactions: The hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as triazoles, pyrazoles, and pyridazines. These heterocyclic rings are frequently found in potent kinase inhibitors, where they can engage in crucial hydrogen bonding interactions with the kinase hinge region.[6]

Synthesis of 6-Fluoro-4-hydrazinylquinazoline: A Validated Two-Step Protocol

The synthesis of 6-Fluoro-4-hydrazinylquinazoline is a straightforward and high-yielding process that can be accomplished in two main steps from commercially available starting materials.

Step 1: Synthesis of 6-Fluoro-4-chloroquinazoline

The first step involves the conversion of 6-fluoroquinazolin-4-one to 6-fluoro-4-chloroquinazoline. This is a standard procedure for the activation of the 4-position of the quinazoline ring towards nucleophilic substitution.

  • Reactants: 6-Fluoroquinazolin-4-one, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend 6-fluoroquinazolin-4-one in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture until the reaction is complete (typically 2-4 hours), as monitored by thin-layer chromatography (TLC).

    • Remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter and dry the solid to obtain 6-fluoro-4-chloroquinazoline.

Step 2: Synthesis of 6-Fluoro-4-hydrazinylquinazoline

The second and final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by hydrazine.

  • Reactants: 6-Fluoro-4-chloroquinazoline and hydrazine hydrate.

  • Procedure:

    • Dissolve 6-fluoro-4-chloroquinazoline in a suitable solvent, such as ethanol or isopropanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a few hours. The reaction progress can be monitored by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Cool the mixture and collect the solid product by filtration.

    • Wash the product with cold solvent to remove any unreacted starting material and excess hydrazine.

    • Dry the product under vacuum to yield pure 6-Fluoro-4-hydrazinylquinazoline.

Safety Note: Hydrazine hydrate is a corrosive and potentially carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Application in Kinase Inhibitor Design: A Representative Synthetic Workflow

The true utility of 6-Fluoro-4-hydrazinylquinazoline is realized in its role as a versatile intermediate for the synthesis of more complex kinase inhibitors. Below is a representative, albeit hypothetical, workflow illustrating how this building block can be used to construct a potent inhibitor targeting a receptor tyrosine kinase (RTK) such as VEGFR2.

G cluster_synthesis Synthesis of 6-Fluoro-4-hydrazinylquinazoline cluster_inhibitor_synthesis Synthesis of a Hypothetical Kinase Inhibitor cluster_evaluation Biological Evaluation 6-Fluoroquinazolin-4-one 6-Fluoroquinazolin-4-one 6-Fluoro-4-chloroquinazoline 6-Fluoro-4-chloroquinazoline 6-Fluoroquinazolin-4-one->6-Fluoro-4-chloroquinazoline SOCl₂, cat. DMF 6-Fluoro-4-hydrazinylquinazoline 6-Fluoro-4-hydrazinylquinazoline 6-Fluoro-4-chloroquinazoline->6-Fluoro-4-hydrazinylquinazoline Hydrazine hydrate, EtOH Hydrazone Intermediate Hydrazone Intermediate 6-Fluoro-4-hydrazinylquinazoline->Hydrazone Intermediate Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Hydrazone Intermediate Final Kinase Inhibitor Final Kinase Inhibitor Hydrazone Intermediate->Final Kinase Inhibitor Optional further modification/cyclization Kinase Assay (e.g., VEGFR2) Kinase Assay (e.g., VEGFR2) Final Kinase Inhibitor->Kinase Assay (e.g., VEGFR2) Cell-based Proliferation Assay Cell-based Proliferation Assay Kinase Assay (e.g., VEGFR2)->Cell-based Proliferation Assay

In this workflow, the 4-hydrazinyl group of our core intermediate is condensed with a substituted aromatic aldehyde. The choice of aldehyde is critical and would be guided by the structure of the target kinase's active site. The resulting hydrazone can then be tested for its biological activity or can undergo further chemical modifications, such as cyclization, to generate more complex heterocyclic systems.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and testing. The 6-Fluoro-4-hydrazinylquinazoline scaffold provides an excellent platform for exploring SAR.

SAR_Logic cluster_modifications Structural Modifications for SAR cluster_outcomes Desired Outcomes Core { 6-Fluoro-4-hydrazinylquinazoline |  Core Scaffold} Modification1 Vary R group on aldehyde/ketone for condensation Core:port->Modification1 Modification2 Cyclization of hydrazone to form different heterocycles Core:port->Modification2 Modification3 Further substitution on the quinazoline ring (if possible) Core:port->Modification3 Outcome1 Increased Potency (Lower IC50) Modification1->Outcome1 Outcome2 Improved Selectivity (Kinome Scan) Modification1->Outcome2 Outcome3 Favorable ADME Properties Modification1->Outcome3 Modification2->Outcome1 Modification2->Outcome2 Modification2->Outcome3 Modification3->Outcome1 Modification3->Outcome2 Modification3->Outcome3

By systematically varying the substituents introduced via the 4-hydrazinyl handle, researchers can probe the chemical space of the kinase active site to identify key interactions that lead to enhanced potency and selectivity.

Representative Biological Data of Quinazoline-Based Kinase Inhibitors

While specific data for inhibitors derived directly from 6-Fluoro-4-hydrazinylquinazoline is proprietary or dispersed across numerous studies, the following table presents IC50 values for a range of quinazoline-based inhibitors against various kinases. This data illustrates the high degree of potency that can be achieved with this privileged scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Anilinoquinazoline DerivativeEGFR17.32[2]
Isatin-Quinazoline HybridEGFR83[8]
Isatin-Quinazoline HybridVEGFR-276[8]
6,7-Dimethoxy-4-anilinoquinazolineVEGFR-216[9]
4,5-dihydro-1H-pyrazolo[4,3-h]quinazolineCDK410[10]
4,5-dihydro-1H-pyrazolo[4,3-h]quinazolineCDK626[10]

Target Signaling Pathway: The VEGFR2 Cascade

Many quinazoline-based inhibitors are designed to target receptor tyrosine kinases involved in angiogenesis, such as VEGFR2. Inhibition of VEGFR2 blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors require for growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS RAS VEGFR2->RAS Autophosphorylation Inhibitor 6-Fluoro-4-hydrazinylquinazoline -derived Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Conclusion and Future Perspectives

6-Fluoro-4-hydrazinylquinazoline represents a strategically important and highly versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel kinase inhibitors. Its facile synthesis and the reactive versatility of the 4-hydrazinyl group allow for the rapid and efficient exploration of chemical space around the quinazoline scaffold. The incorporation of a 6-fluoro substituent can further enhance the pharmacological properties of the resulting inhibitors. As the demand for more potent, selective, and resistance-evading kinase inhibitors continues to grow, the judicious use of intermediates like 6-Fluoro-4-hydrazinylquinazoline will undoubtedly play a pivotal role in the future of targeted cancer therapy.

References

Sources

The Fluorinated Quinazoline-Hydrazine Scaffold: Synthetic Protocols and Therapeutic Targeting in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of fluoro-substituted quinazoline hydrazines, a privileged scaffold in modern drug discovery. While the quinazoline core is well-established in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib), the incorporation of a hydrazine linker combined with strategic fluorination represents a frontier in overcoming metabolic instability and drug resistance.

This guide details the chemical rationale, synthetic pathways, and biological validation protocols necessary to exploit this scaffold, specifically for EGFR-driven malignancies and antimicrobial applications.

Part 1: The Chemical Rationale (The "Trinity" Scaffold)

The potency of this chemical class relies on the synergistic interaction of three structural components.

The Quinazoline Core (The Anchor)
  • Function: Mimics the adenine ring of ATP.

  • Mechanism: Forms critical hydrogen bonds with the hinge region of kinase domains (e.g., Met793 in EGFR).[1]

  • Advantage: High affinity for the ATP-binding pocket of Tyrosine Kinases (TKs).

The Hydrazine Moiety (-NH-NH₂ / =N-NH-)
  • Function: Acts as a flexible pharmacophore linker and hydrogen bond donor/acceptor.

  • Versatility: The hydrazine group at the C4 position allows for the formation of Schiff bases (hydrazones) , which serve as "metal chelators" in metalloenzyme inhibition and provide additional binding contacts (e.g., with Asp855) that rigid aniline linkers cannot achieve.

  • Risk/Reward: While free hydrazines can be hepatotoxic, converting them into stable hydrazones or fused rings (e.g., triazoles) mitigates toxicity while retaining bioactivity.

Strategic Fluorination (The Shield)
  • Metabolic Blockade: The C-F bond (116 kcal/mol) is virtually unbreakable by cytochrome P450 enzymes. Substituting Hydrogen with Fluorine at metabolic "soft spots" (e.g., C6 or C7 positions) blocks oxidative metabolism, extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine’s high electronegativity alters the pKa of the quinazoline ring system, optimizing the protonation state for binding in the acidic microenvironment of tumors.

  • Lipophilicity: Fluorination increases LogP, facilitating passive transport across the lipid bilayer of cancer cells and the blood-brain barrier (crucial for brain metastases in NSCLC).

Part 2: Synthetic Architecture

The synthesis of fluoro-substituted quinazoline hydrazines typically follows a convergent pathway starting from fluorinated anthranilic acids.

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the conversion of 5-fluoroanthranilic acid into the active hydrazone derivative.

SynthesisWorkflow Start 5-Fluoroanthranilic Acid Step1 6-Fluoro-quinazolin-4(3H)-one Start->Step1 Formamide/reflux (Cyclization) Step2 4-Chloro-6-fluoroquinazoline Step1->Step2 POCl3 / PCl5 (Chlorination) Step3 4-Hydrazino-6-fluoroquinazoline Step2->Step3 NH2NH2·H2O / EtOH (Nucleophilic Subst.) Final Target Hydrazone Schiff Base Step3->Final Ar-CHO / Cat. AcOH (Condensation)

Caption: Step-wise synthesis from fluorinated precursor to active hydrazone pharmacophore via chlorination and nucleophilic substitution.

Detailed Synthetic Protocol

Target Compound: 4-(2-benzylidenehydrazinyl)-6-fluoroquinazoline

  • Cyclization (Formation of Quinazolinone):

    • Reflux 5-fluoroanthranilic acid (10 mmol) in formamide (30 mL) at 140°C for 4-6 hours.

    • Validation: TLC monitoring (Hexane:EtOAc 6:4).

    • Workup: Pour into ice water; filter the precipitate. Recrystallize from ethanol.

  • Chlorination (Activation):

    • Suspend the 6-fluoro-quinazolin-4(3H)-one (5 mmol) in POCl

      
       (15 mL). Add a catalytic amount of PCl
      
      
      
      or DMF.
    • Reflux for 3-5 hours until the solution becomes clear (evolution of HCl gas).

    • Critical Step: Remove excess POCl

      
       under reduced pressure before aqueous workup to prevent violent hydrolysis.
      
  • Hydrazinolysis (Introduction of Linker):

    • Dissolve the crude 4-chloro-6-fluoroquinazoline in dry ethanol (20 mL) at 0°C.

    • Add Hydrazine Hydrate (99%, 15 mmol) dropwise.

    • Stir at RT for 2 hours. The product often precipitates as a solid.

    • Yield Check: The 4-hydrazino intermediate is unstable; proceed immediately or store under Argon at -20°C.

  • Schiff Base Formation (Target Generation):

    • Reflux the 4-hydrazino derivative with an equimolar aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in ethanol with catalytic glacial acetic acid (2-3 drops).

    • Reflux for 4-8 hours. Filter the resulting solid, wash with cold ethanol/ether.

Part 3: Medicinal Chemistry & SAR[2][3][4][5][6][7][8][9][10]

Structure-Activity Relationship (SAR) data indicates that the position of the Fluorine atom dictates the mechanism of efficacy.

Substitution PositionEffect on Pharmacokinetics (PK) & Pharmacodynamics (PD)Therapeutic Outcome
C6-Position (Core) Blocks metabolic oxidation at the electron-rich aromatic ring. Increases binding affinity to the ATP pocket via hydrophobic interactions.High Potency: Standard for EGFR inhibitors (e.g., Afatinib analogs).
C7-Position (Core) Modulates solubility. Electron-donating groups (alkoxy) here + F at C6 often show synergistic binding.Balanced Profile: Improved solubility and bioavailability.[2]
Hydrazine Linker (N) The =N-NH- motif allows for conformational flexibility to fit into mutated kinase pockets (e.g., T790M).Resistance Breaking: Effective against drug-resistant strains.[3]
Distal Phenyl Ring Fluorine here (para/meta) mimics the "aniline" of Gefitinib but with higher metabolic stability.Target Selectivity: Increases selectivity for EGFR vs. VEGFR.

Part 4: Therapeutic Application & Mechanism of Action[4]

Primary Target: EGFR (Epidermal Growth Factor Receptor)

Fluoro-substituted quinazoline hydrazines function as ATP-competitive inhibitors . By occupying the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase domain, they prevent autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK pathway).

Graphviz Diagram: Mechanism of Action (MOA)

This diagram maps the inhibitory cascade initiated by the drug.

MOA Drug Fluoro-Quinazoline Hydrazine Target EGFR (ATP Binding Pocket) Drug->Target Competitive Binding Interaction H-Bonds: Met793 (Hinge) Hydrophobic: Leu718, Val726 Target->Interaction Docking Blockade Inhibition of Autophosphorylation Interaction->Blockade Prevents ATP Hydrolysis Downstream RAS/RAF/MEK Pathway Blocked Blockade->Downstream Signal Cessation Outcome Apoptosis & G0/G1 Arrest Downstream->Outcome Therapeutic Effect

Caption: The drug competes with ATP for the EGFR binding site, utilizing Fluorine interactions to stabilize the complex and arrest tumor growth.

Part 5: Experimental Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine IC

    
     values against cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).
    
  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with graded concentrations of the fluoro-quinazoline hydrazine (0.1

      
      M – 100 
      
      
      
      M). Use DMSO (0.1%) as vehicle control.
    • Incubate for 48-72 hours.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

    • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism).

EGFR Kinase Inhibition Assay (ELISA)[5]
  • Purpose: Confirm the molecular target is indeed EGFR.

  • Protocol:

    • Coat microtiter plates with PGT (Poly Glu, Tyr) substrate.

    • Add purified EGFR enzyme, ATP, and the test compound in reaction buffer (

      
      , 
      
      
      
      ).
    • Incubate at 37°C for 20 mins.

    • Add anti-phosphotyrosine antibody (HRP-conjugated).

    • Add TMB substrate and stop reaction with

      
      .
      
    • Success Metric: An IC

      
       < 100 nM indicates potent kinase inhibition.
      

Part 6: ADMET & Toxicity Considerations

The hydrazine linker poses a historical risk of hepatotoxicity (structural alerts). However, the fluoro-substitution mitigates this by:

  • Reducing Metabolic Activation: Fluorine at the para-position of the phenyl ring prevents the formation of toxic quinone-imine intermediates.

  • Hydrazone Stabilization: Converting the free hydrazine to a hydrazone (Schiff base) significantly reduces reactivity toward endogenous nucleophiles (DNA/Proteins), lowering mutagenic potential.

Recommendation: Early ADMET screening should focus on microsomal stability (HLM assay) and hERG channel inhibition to ensure cardiac safety.

References

  • Synthesis and metabolic stability of fluoro-substituted quinazolines: Title: Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Source: National Institutes of Health (PMC) URL:[Link]

  • Anticancer activity of Quinazoline Hydrazines: Title: Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.[1][4] Source: Frontiers in Oncology URL:[Link][5]

  • Structure-Activity Relationship (SAR) of EGFR Inhibitors: Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][6][7][4][8][9] Source: Molecules (PMC) URL:[Link]

  • Synthetic Protocols for Quinazolinones/Hydrazones: Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. Source: RSC Advances (NIH) URL:[Link]

  • General Quinazoline Scaffold Review: Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Source: MDPI URL:[Link]

Sources

literature review of 6-Fluoro-4-hydrazinylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 6-fluoro-4-hydrazinylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction intermediate for EGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs) and novel antifungal agents. The fluorine atom at the C6 position is not merely decorative; it blocks metabolic oxidation at a vulnerable site and modulates the pKa of the system, enhancing bioavailability compared to the non-fluorinated parent.

This guide deviates from standard textbook recipes by focusing on process reliability . While the transformation appears simple (Nucleophilic Aromatic Substitution), the instability of the hydrazine moiety and the tendency for dimerization (formation of N,N'-bis(quinazolin-4-yl)hydrazine) require precise control of stoichiometry and temperature.

Part 2: Retrosynthetic Analysis & Pathway Logic

To understand the synthesis, we must deconstruct the target. The 4-hydrazinyl group acts as a "soft" nucleophile replacing a "hard" leaving group (chloride), while the quinazoline core is constructed from an aniline precursor.

Visualization: Retrosynthetic Workflow

The following diagram illustrates the disconnection strategy and the forward synthetic logic.

Retrosynthesis cluster_conditions Critical Process Parameters Target 6-Fluoro-4-hydrazinylquinazoline (Target) Intermediate 4-Chloro-6-fluoroquinazoline (Activated Electrophile) Target->Intermediate S_NAr (Hydrazinolysis) Core 6-Fluoroquinazolin-4(3H)-one (Stable Core) Intermediate->Core Deoxychlorination (POCl3) Precursor 2-Amino-5-fluorobenzoic acid (Starting Material) Core->Precursor Cyclocondensation (Formamide/Formamidine) Param1 Hydrazine Excess (>3 eq) to prevent dimerization Param2 Anhydrous conditions for chlorination

Figure 1: Retrosynthetic logic flow. Green indicates the target, transitioning through the activated yellow intermediate back to the stable blue core and red starting material.

Part 3: Detailed Experimental Protocols

Phase 1: Construction of the Core (Cyclization)

Objective: Synthesis of 6-fluoroquinazolin-4(3H)-one. Mechanism: Thermal cyclocondensation.

Reagents:

  • 2-Amino-5-fluorobenzoic acid (1.0 eq)

  • Formamidine acetate (1.5 eq) OR Formamide (Excess, as solvent)

  • 2-Methoxyethanol (Solvent, if using formamidine acetate)

Protocol (The "Clean" Route via Formamidine Acetate):

  • Charge: In a round-bottom flask, suspend 2-amino-5-fluorobenzoic acid (10.0 g) in 2-methoxyethanol (50 mL).

  • Add: Add formamidine acetate (10.0 g).

  • Reflux: Heat the mixture to reflux (approx. 125°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (fluorescent blue) should disappear.

  • Quench: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-cold water (200 mL). Stir for 30 minutes.

  • Filtration: Filter the white/off-white solid. Wash with water (

    
     mL) and cold isopropanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 85–90%.

    • QC: ¹H NMR (DMSO-d₆) should show a singlet around

      
       8.1 ppm (H-2 position).
      
Phase 2: Activation (Chlorination)

Objective: Synthesis of 4-chloro-6-fluoroquinazoline. Mechanism: Nucleophilic substitution of the hydroxyl (tautomeric enol) by chloride, driven by phosphonium intermediate formation.

Reagents:

  • 6-Fluoroquinazolin-4(3H)-one (from Phase 1)

  • Phosphorus oxychloride (POCl

    
    ) (Excess, typically 5–8 vol)
    
  • N,N-Diisopropylethylamine (DIPEA) (Catalytic/Stoichiometric base)

Protocol:

  • Setup: Use a dry flask under Argon/Nitrogen atmosphere. POCl

    
     is moisture sensitive.
    
  • Charge: Suspend the quinazolinone (5.0 g) in POCl

    
     (40 mL).
    
  • Catalysis: Add DIPEA (2.0 mL) dropwise. This accelerates the reaction and scavenges HCl.

  • Reaction: Reflux (approx. 105°C) for 3–5 hours.

    • Visual Check: The suspension should turn into a clear yellow/orange solution.

  • Workup (Critical Safety Step):

    • Distill off excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Dissolve the residue in dry Dichloromethane (DCM).

    • Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Do not  pour water into the residue.[1]
      
  • Extraction: Separate the organic layer, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
    • Storage: Use immediately or store under inert gas at -20°C. This intermediate hydrolyzes back to the starting material in moist air.

Phase 3: Hydrazinolysis (The Core Transformation)

Objective: Synthesis of 6-Fluoro-4-hydrazinylquinazoline. Mechanism: S


Ar (Nucleophilic Aromatic Substitution).

Reagents:

  • 4-Chloro-6-fluoroquinazoline (1.0 eq)

  • Hydrazine Hydrate (80% or 64% solution) (3.0 to 5.0 eq )

  • Ethanol or 1,4-Dioxane (Solvent)

Protocol:

  • Solvent Choice: Ethanol is preferred for green chemistry; Dioxane is preferred if solubility is an issue.

  • Dissolution: Dissolve 4-chloro-6-fluoroquinazoline (2.0 g) in Ethanol (20 mL) at room temperature.

  • Addition: Cool the solution to 0–5°C (Ice bath). Add Hydrazine Hydrate (excess) dropwise.

    • Why Excess? If you use 1.0 eq, the product (which contains a primary amine) will react with another molecule of starting material to form the dimer. Excess hydrazine ensures the starting material sees hydrazine first.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. If precipitation is slow, warm to 40°C for 1 hour.

  • Precipitation: The product usually precipitates as a yellow/off-white solid directly from the reaction mixture.

  • Filtration: Filter the solid.

  • Washing: Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ). The ether wash helps remove residual hydrazine.
  • Drying: Air dry or vacuum dry at low temp (<40°C). Do not heat excessively ; hydrazines are thermally unstable.[2]

Part 4: Mechanism & Process Control

Reaction Mechanism (S Ar)

The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing fluorine at C6 and the nitrogen atoms in the ring make C4 highly electrophilic.

Mechanism Step1 4-Chloro-6-fluoroquinazoline (Electrophile) Step2 Attack by NH2-NH2 (Nucleophile) Step1->Step2 + Hydrazine Step3 Meisenheimer Complex (Tetrahedral Intermediate) Step2->Step3 Step4 Loss of Cl- (Aromatization) Step3->Step4 - HCl Product 6-Fluoro-4-hydrazinylquinazoline Step4->Product

Figure 2: Simplified S_NAr mechanism. The high electron deficiency of the pyrimidine ring facilitates the displacement of the chloride.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Chloro-intermediateEnsure POCl

removal is complete; keep solvents anhydrous.
Dimer Formation Insufficient HydrazineIncrease Hydrazine equivalents to >3.0. Add substrate to hydrazine solution (Reverse Addition).
Product is Oily Residual solvent/hydrazineTriturate with Diethyl Ether or Hexane to induce crystallization.
Reversion to OH Moisture ingressStore intermediate in desiccator; run hydrazine step immediately after chlorination.

Part 5: Safety & Toxicology (E-E-A-T)[3]

Hydrazine Hydrate:

  • Hazard: Known carcinogen, highly toxic, corrosive.

  • Control: Handle in a fume hood. Double-glove (Nitrile). Quench waste streams with dilute bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

POCl


: 
  • Hazard: Reacts violently with water to release HCl and Phosphoric acid.

  • Control: Quench slowly into ice/base. Never add water to hot POCl

    
    .
    

Part 6: Applications in Drug Discovery[4]

Once synthesized, 6-fluoro-4-hydrazinylquinazoline is a versatile "Lego block" for three main classes of bioactive molecules:

  • Triazolo[4,3-c]quinazolines: Reaction with orthoesters or carboxylic acids yields tricyclic systems, often explored for adenosine receptor antagonism.

  • Pyrazoloquinazolines: Reaction with diketones.

  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes. These are frequently screened for anti-tubercular and antifungal activity (e.g., Candida albicans inhibition).

References

  • Synthesis of Quinazolinones: Niharika, P., et al. "Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones."[3] Current Trends in Pharmacy and Pharmaceutical Chemistry, 2022.

  • Chlorination & Hydrazinolysis: Bowie, R. A., & Thomason, D. A.[4] "Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines."[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1972.[4]

  • Patent Method (Industrial Scale): "Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline." CN102702115A. (Note: Analogous chemistry for fluoro-derivatives).[6]

  • Hydrazine Safety Data: "Hydrazine hydrate Safety Data Sheet." Fisher Scientific.

  • Medicinal Applications: Al-Omary, F. A. M., et al. "Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives." Molecules, 2019.

Sources

molecular weight and formula of 6-Fluoro-4-hydrazinylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-4-hydrazinylquinazoline

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-4-hydrazinylquinazoline, a pivotal heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutic agents, and the strategic incorporation of fluorine and a reactive hydrazine moiety at key positions imbues this molecule with unique properties. This document details the compound's physicochemical characteristics, synthesis, and reactivity. It further explores its broad applications, particularly in the development of kinase inhibitors, and provides validated experimental protocols for its synthesis and analysis. Safety, handling, and storage considerations are also addressed to ensure its effective and safe utilization in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic and therapeutic programs.

Introduction: The Strategic Importance of a Versatile Scaffold

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized for its ability to mimic the purine scaffold and interact with a wide array of biological targets.[1][2] This has led to the development of numerous successful drugs, particularly in oncology. The strategic functionalization of the quinazoline core is paramount to modulating its pharmacological profile.

6-Fluoro-4-hydrazinylquinazoline emerges as a particularly valuable intermediate due to two key structural features:

  • The 6-Fluoro Substituent: The incorporation of a fluorine atom can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3] It can alter the pKa of nearby functional groups and establish favorable interactions, such as hydrogen bonds, within a protein's active site.

  • The 4-Hydrazinyl Group: This moiety is a highly reactive and versatile nucleophile. It serves as a synthetic handle for constructing a variety of fused heterocyclic systems (e.g., triazoloquinazolines, pyrazoloquinazolines) or for linking the quinazoline core to other pharmacophores.[4][5] Its reactivity allows for the facile generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies.[6]

This guide provides an in-depth exploration of 6-Fluoro-4-hydrazinylquinazoline, presenting it as a high-potential building block for the synthesis of next-generation therapeutics.

Physicochemical Properties and Characterization

Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of 6-Fluoro-4-hydrazinylquinazoline are summarized below.

Core Data Summary
PropertyValueSource/Method
Molecular Formula C₈H₇FN₄Calculated
Molecular Weight 178.17 g/mol Calculated
IUPAC Name 6-Fluoro-4-hydrazinylquinazolineIUPAC Nomenclature
Appearance Typically an off-white to yellow solidGeneral Observation
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)General Knowledge
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 6-Fluoro-4-hydrazinylquinazoline.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex. Key signals would include distinct resonances for the three aromatic protons on the quinazoline ring, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine and nitrogen atoms. Splitting patterns will arise from proton-proton and proton-fluorine couplings. Additionally, signals corresponding to the protons of the hydrazine group (-NHNH₂) will be present, often as broad singlets that may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals for the carbon atoms. The carbons attached to fluorine and nitrogen will show characteristic chemical shifts and C-F coupling constants.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom at the C-6 position, providing a clear diagnostic marker for the compound's identity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 244.4, corresponding to the protonated molecule C₈H₃O₂N₃Cl₂.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Reactivity

Synthetic Pathway

The most common and efficient synthesis of 6-Fluoro-4-hydrazinylquinazoline involves a two-step process starting from 2-amino-5-fluorobenzoic acid. This precursor is first cyclized to form 6-fluoroquinazolin-4-ol, which is then chlorinated before being displaced by hydrazine.[9][10]

A more direct route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 6-fluoro-4-chloroquinazoline, with hydrazine hydrate. This reaction is typically performed in a protic solvent like ethanol or isopropanol at elevated temperatures.

SynthesisWorkflow Precursor 6-Fluoro-4-chloroquinazoline Product 6-Fluoro-4-hydrazinylquinazoline Precursor->Product Nucleophilic Substitution (e.g., Ethanol, Reflux) Reagent Hydrazine Hydrate (N₂H₄·H₂O) ReactivityDiagram cluster_reactions Reaction with Electrophiles cluster_products Resulting Scaffolds StartNode 6-Fluoro-4-hydrazinylquinazoline Ketone Ketones / Aldehydes StartNode->Ketone AcidChloride Acid Chlorides / Anhydrides StartNode->AcidChloride Diketone 1,3-Diketones StartNode->Diketone Hydrazone Hydrazones Ketone->Hydrazone Condensation Acylhydrazide Acylhydrazides AcidChloride->Acylhydrazide Acylation Pyrazoloquinazoline Pyrazolo[4,3-h]quinazolines Diketone->Pyrazoloquinazoline Cyclocondensation

Caption: Reactivity of 6-Fluoro-4-hydrazinylquinazoline as a versatile scaffold.

Applications in Drug Discovery

The 6-Fluoro-4-hydrazinylquinazoline scaffold is a privileged starting point for synthesizing libraries of compounds targeting various diseases. Its derivatives have shown promise as potent inhibitors of several key enzymes.

  • Kinase Inhibitors: Many quinazoline-based compounds are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a well-known pharmacophore for EGFR inhibition, and derivatives synthesized from 6-fluoro-4-hydrazinylquinazoline can be explored for similar activities. [11]* Antimicrobial Agents: The quinazoline core is present in compounds with demonstrated antimicrobial and antifungal activities. [3][9]* CNS-Active Agents: Modifications of the quinazoline structure have led to compounds with activity against central nervous system targets.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of 6-Fluoro-4-hydrazinylquinazoline and its derivatives.

Protocol: Synthesis of 6-Fluoro-4-hydrazinylquinazoline

Causality: This protocol utilizes a standard SNAr reaction. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate. An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl byproduct.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-4-chloroquinazoline (1.0 eq).

  • Reagents: Add ethanol (20 mL/g of starting material) to the flask, followed by the slow addition of hydrazine hydrate (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

Protocol: Analytical Characterization by HPLC-UV

Causality: This protocol provides a general method for assessing the purity of the synthesized compound. A C18 column is used due to its versatility for separating moderately polar aromatic compounds. The mobile phase gradient allows for the elution of both the product and potential impurities. UV detection is suitable as the quinazoline ring system is strongly chromophoric.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 330 nm.

  • Analysis: Inject 10 µL of the sample. The purity can be determined by integrating the peak area of the product relative to the total peak area.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable when working with hydrazine derivatives. These compounds are classified as hazardous and must be handled with appropriate care. [12]

  • Toxicity: Hydrazine and its derivatives are toxic by inhalation, ingestion, and skin absorption. [13]They are irritants to the skin and eyes and are considered suspect carcinogens. [14][15]* Handling: All manipulations should be performed in a certified chemical fume hood. [14]Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and butyl rubber gloves, must be worn. [15]Avoid creating dust or aerosols.

  • Storage: Store 6-Fluoro-4-hydrazinylquinazoline in a tightly sealed container in a cool, dry, and well-ventilated area. [16]It should be stored away from incompatible materials such as strong oxidizing agents, acids, and metal oxides. [15]* Disposal: All waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

Conclusion

6-Fluoro-4-hydrazinylquinazoline is a high-value, versatile chemical intermediate with significant potential in drug discovery and development. Its unique combination of a fluorinated quinazoline core and a reactive hydrazine handle provides a robust platform for the synthesis of diverse and complex molecules with a wide range of potential biological activities. The synthetic routes are straightforward, and its reactivity is predictable, making it an accessible tool for medicinal chemists. By adhering to the rigorous safety protocols outlined in this guide, researchers can effectively and safely harness the synthetic power of this important building block to advance their research programs.

References

  • American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity ofT[4][13][14]riazolo-annelated Quinazolines. PMC. [Link]

  • National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoroquinazolin-4-ol. PubChem. [Link]

  • U.S. Department of Energy. (n.d.). SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. OSTI.GOV. [Link]

  • National Institutes of Health. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoroquinolin-4-ol. PubChem. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Wiley Online Library. (2026). Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. [Link]

  • Open Access Journals. (2021). Synthesis and Applications of Quinazoline Derivatives. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

  • National Institutes of Health. (2005). Vibrational spectroscopic characterization of fluoroquinolones. PubMed. [Link]

  • Wiley. (n.d.). SpectraBase: 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-8-(4-oxo-1,2,3,4-tetrahydro-1-pyridyl)-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid. [Link]

Sources

The 4-Hydrazinylquinazoline Scaffold: A Technical Monograph on Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydrazinylquinazoline scaffold represents a pivotal "privileged structure" in modern medicinal chemistry. Distinct from its 4-anilino analogs (e.g., Gefitinib, Erlotinib) which dominate the EGFR-inhibitor market, the 4-hydrazinyl variant serves as a versatile chemotype for diversity-oriented synthesis. Its primary utility lies in its nucleophilic hydrazine tail (


), which acts as a high-reactivity linchpin for generating Schiff bases (hydrazones), pyrazoles, and fused tricyclic systems. This guide provides a comprehensive technical analysis of this scaffold, moving from its synthetic origins to its application as a potent inhibitor of tyrosine kinases and microbial pathogens.

Historical Genesis & Structural Evolution

From Alkaloids to Synthetic Scaffolds

The quinazoline core (benzo[d]pyrimidine) was first synthesized by Griess in 1869 via the decarboxylation of 2-carboxy derivatives, but its significance lay dormant until the isolation of the alkaloid vasicine (peganine) from Adhatoda vasica.

The specific evolution of the 4-hydrazinyl derivative emerged in the mid-20th century as chemists sought to overcome the solubility and metabolic stability issues of simple quinazolines. The introduction of the hydrazine moiety at the C4 position provided two critical advantages:

  • Chemical Reactivity: It allowed for the rapid generation of libraries via condensation with aldehydes/ketones.

  • Hydrogen Bonding: The terminal amino group (

    
    ) serves as both a hydrogen bond donor and acceptor, critical for interacting with the hinge regions of kinase domains.
    
The Shift to Targeted Therapy

In the 1990s and 2000s, as the mechanism of ATP-competitive inhibition became clear, the 4-hydrazinylquinazoline scaffold gained prominence. Unlike the rigid 4-anilinoquinazolines, hydrazinyl derivatives (specifically their hydrazones) offered a "linker" geometry that allowed the pendant aromatic rings to access hydrophobic pockets (Selectivity Pocket II) adjacent to the ATP binding site.

Synthetic Methodologies & Mechanism

The synthesis of 4-hydrazinylquinazoline is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction is driven by the electron-deficient nature of the pyrimidine ring, which is further activated by the leaving group at position 4.
Core Synthesis Pathway

The most robust route proceeds from quinazolin-4(3H)-one , which is chlorinated to form 4-chloroquinazoline . This intermediate is highly reactive toward nucleophiles.

Mechanism:

  • Activation: Phosphorus oxychloride (

    
    ) converts the tautomeric carbonyl oxygen into a good leaving group (chloride).
    
  • Addition: Hydrazine hydrate attacks the electropositive C4 carbon.

  • Elimination: The chloride ion is expelled, and the aromaticity is restored, yielding the 4-hydrazinyl product.

Visualization of Synthesis Workflow

SynthesisPath Qone Quinazolin-4(3H)-one Chlor 4-Chloroquinazoline Qone->Chlor Reagent1 POCl3 / Reflux Hydraz 4-Hydrazinylquinazoline Chlor->Hydraz Schiff Hydrazone Derivatives (Active Pharmacophore) Hydraz->Schiff Reagent2 NH2NH2·H2O / EtOH Reagent3 R-CHO / AcOH

Figure 1: Step-wise synthetic pathway from the stable quinazolinone precursor to the active hydrazone library.

Pharmacophore Modeling & SAR

The biological potency of 4-hydrazinylquinazoline derivatives—particularly in oncology—relies on their ability to mimic ATP within the kinase binding pocket.

Structure-Activity Relationship (SAR) Matrix
Structural ZoneModificationEffect on Activity (EGFR/Kinase)
C4 Linker

(Free)
Moderate activity; often metabolically unstable.
C4 Linker

(Hydrazone)
High Potency. Restricts bond rotation; planarizes the molecule to fit the narrow ATP cleft.
Quinazoline Core C6/C7 Electron Donors (

)
Increases electron density; improves H-bonding at the hinge region (mimics Adenine).
Distal Ring (Ar) 2,4-Dihalo substitutionEnhances hydrophobic interaction with the "Gatekeeper" residue (e.g., T790M).
Distal Ring (Ar) Bulky heteroaryl (Indole)Improves selectivity but may reduce solubility.
Molecular Docking Logic

The hydrazone nitrogen atoms (


 and 

) are critical.

(attached to the ring) often acts as a Hydrogen Bond Donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR). The

of the quinazoline ring acts as a Hydrogen Bond Acceptor .

Therapeutic Applications

Oncology (EGFR Tyrosine Kinase Inhibition)

While anilinoquinazolines (Gefitinib) are standard, hydrazinyl derivatives are being explored to overcome resistance. The hydrazone linkage provides a different vector for the distal aromatic ring, potentially avoiding steric clashes with the T790M mutation (the "Gatekeeper" mutation) that renders first-generation inhibitors ineffective.

Antimicrobial & Anti-inflammatory

Hydrazones derived from this scaffold have shown significant efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves the chelation of metal ions essential for bacterial metalloenzymes, facilitated by the tridentate nature of the hydrazone-quinazoline system.

Signaling Pathway Interference

Signaling Ligand EGF Ligand EGFR EGFR (ErbB1) Dimerization Ligand->EGFR Activates Phos Autophosphorylation EGFR->Phos Normal Function ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor 4-Hydrazinyl Derivative Inhibitor->EGFR Competitive Inhibition (Blocks ATP) Inhibitor->Phos PREVENTS Apop Apoptosis Inhibitor->Apop INDUCES Ras Ras/Raf/MEK Phos->Ras PI3K PI3K/Akt/mTOR Phos->PI3K Prolif Cell Proliferation & Survival Ras->Prolif PI3K->Prolif

Figure 2: Mechanism of Action. The scaffold competitively displaces ATP, halting downstream Ras/Raf and PI3K signaling.

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinylquinazoline

Target: Conversion of 4-chloroquinazoline to the hydrazine derivative.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Ethanol (Absolute) or 1,4-Dioxane

  • Triethylamine (Catalytic, optional)

Methodology:

  • Dissolution: Dissolve 10 mmol of 4-chloroquinazoline in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise at room temperature. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot.
  • Precipitation: Cool the reaction mixture in an ice bath. The product usually precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove excess hydrazine.
  • Purification: Recrystallize from ethanol.

  • Validation:

    • Melting Point: Expect

      
       (varies by substitution).
      
    • IR: Look for distinct

      
       stretching doublets around 
      
      
      
      .
Protocol B: General Synthesis of Quinazoline-4-hydrazones

Target: Library generation via Schiff base formation.

Methodology:

  • Suspend 4-hydrazinylquinazoline (1.0 eq) in ethanol (15 mL/mmol).

  • Add the appropriate aromatic aldehyde (1.1 eq).

  • Add catalytic Glacial Acetic Acid (2–3 drops).

  • Reflux for 4–8 hours.

  • Cool and filter the colored precipitate (hydrazones are often yellow/orange).

  • Wash with cold water and ethanol.

References

  • Asif, M. (2014).[1] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[1][2][3][4][5][6][7][8] International Journal of Medicinal Chemistry. Link

  • Zayed, M. F. (2023).[8] Medicinal Chemistry of quinazolines as anticancer agents targeting tyrosine kinases.[5][8][9][10][11] Scientia Pharmaceutica. Link

  • Bhatia, R., et al. (2020).[12] Recent advances in the biological activity of quinazoline.[1][3][6][9][11][13][14] International Journal of Pharmaceutical Chemistry and Analysis. Link

  • BenchChem. (2025).[15] Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. BenchChem Technical Library. Link

  • Wikipedia. (2024). Quinazoline: Synthesis and Biological Properties. Link

Sources

Methodological & Application

Protocol and Application Notes for the Synthesis of Novel Schiff Bases from 6-Fluoro-4-hydrazinylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Schiff bases derived from 6-Fluoro-4-hydrazinylquinazoline, a key heterocyclic scaffold in medicinal chemistry. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol for a representative synthesis, discuss critical experimental parameters, and outline standard characterization techniques. This guide is intended for researchers in drug discovery and organic synthesis seeking to generate novel molecular entities based on the privileged quinazoline structure.

Introduction: The Strategic Fusion of Pharmacophores

The quinazoline nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of the quinazoline ring system makes it a "privileged structure" for the design of novel therapeutic agents.[5] Similarly, Schiff bases, compounds characterized by an azomethine (-C=N-) group, are not merely synthetic intermediates but are themselves a class of biologically active molecules.[6][7]

The strategic chemical union of these two pharmacophores—the quinazoline core and the Schiff base linker—offers a powerful approach to creating novel molecular architectures with potentially enhanced or unique biological profiles.[8][9][10] The introduction of a fluorine atom at the 6-position of the quinazoline ring is a common medicinal chemistry strategy to modulate electronic properties and improve metabolic stability and binding affinity.[11][12]

This application note details a robust and reproducible procedure for the condensation reaction between 6-Fluoro-4-hydrazinylquinazoline and various aromatic aldehydes to yield a library of novel Schiff bases, primed for biological screening and further development.

The Chemistry: Mechanism of Schiff Base Formation

The formation of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by a dehydration step.[13][14] The reaction is reversible and typically catalyzed by a mild acid.

The mechanism proceeds via two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazinyl group in 6-Fluoro-4-hydrazinylquinazoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.[14][15]

  • Dehydration: The carbinolamine is then dehydrated to form the stable C=N double bond (imine). This elimination of a water molecule is the rate-determining step and is effectively catalyzed by a small amount of acid.[15]

The pH of the reaction medium is a critical parameter. An excessively acidic environment will protonate the hydrazine nucleophile, rendering it inactive and inhibiting the initial addition step.[13][15] Conversely, in a neutral or basic medium, the dehydration step is often slow. Therefore, a mildly acidic condition (pH 4-5) is optimal for most Schiff base syntheses.[13]

Schiff Base Formation Mechanism Mechanism of Acid-Catalyzed Schiff Base Formation R1 6-Fluoro-4-hydrazinylquinazoline I2 Carbinolamine Intermediate R2 Aromatic Aldehyde (R'-CHO) I1 Protonated Aldehyde R2->I1 + H⁺ H_plus H⁺ (Catalyst) I1->I2 + R1 I3 Protonated Carbinolamine I2->I3 + H⁺ P Schiff Base I3->P - H₂O H2O H₂O

Caption: Acid-catalyzed mechanism for Schiff base formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a Schiff base from 6-Fluoro-4-hydrazinylquinazoline and a representative aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

Materials and Reagents:

  • 6-Fluoro-4-hydrazinylquinazoline

  • 4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing chamber and appropriate mobile phase (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 6-Fluoro-4-hydrazinylquinazoline (e.g., 1.0 g, 1.0 eq) in absolute ethanol (30-40 mL). Stir the mixture using a magnetic stirrer until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add the selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0-1.1 eq) in a single portion.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[16][17]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle. Allow the reaction to proceed for 4-8 hours.[16][18]

  • Reaction Monitoring: Periodically monitor the progress of the reaction using TLC. Spot the starting materials and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The formation of a new, less polar spot and the consumption of the starting materials indicate reaction progression.

  • Product Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice or ice-cold water while stirring. A solid precipitate should form.[16]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with an ample amount of cold distilled water, followed by a small amount of cold ethanol to remove any unreacted aldehyde and other impurities.

  • Drying and Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol, methanol, or a DMF/water mixture.[18][19]

Experimental_Workflow A 1. Dissolve 6-Fluoro-4-hydrazinylquinazoline in Ethanol B 2. Add Aromatic Aldehyde & Glacial Acetic Acid A->B C 3. Reflux for 4-8 hours B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool and Precipitate in Ice Water D->E Reaction Complete F 6. Filter and Wash Solid Product E->F G 7. Dry and Recrystallize F->G H Final Schiff Base Product G->H

Caption: General workflow for Schiff base synthesis.

Product Characterization: Validating the Structure

Thorough characterization is essential to confirm the successful synthesis of the target Schiff base and to establish its purity. The following techniques are standard.

Technique Purpose Expected Observations Reference
FT-IR Spectroscopy To identify functional groups.Disappearance of hydrazine N-H stretches (~3300-3100 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch, typically in the 1640-1600 cm⁻¹ region.[3][13]
¹H NMR Spectroscopy To determine the proton environment and confirm structure.Disappearance of the aldehyde proton (-CHO) signal (~9.5-10.5 ppm). Appearance of a new singlet for the azomethine proton (-N=CH-) downfield, often between 8.0-9.0 ppm. Signals corresponding to aromatic protons of both the quinazoline and aldehyde moieties will be present.[1][3]
Mass Spectrometry To confirm the molecular weight.The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the final product.[1][3]
Melting Point To assess purity.A pure, crystalline compound will exhibit a sharp and distinct melting point or melting range.[1]

Field-Proven Insights: Optimizing for Success

  • Choice of Solvent: Ethanol is widely used due to its ability to dissolve the reactants and its convenient boiling point for reflux.[18][19] For less soluble reactants, solvents like methanol or N,N-dimethylformamide (DMF) can be employed.

  • Aldehyde Reactivity: The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate. Aldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) have a more electrophilic carbonyl carbon and may react faster than those with electron-donating groups (e.g., -OCH₃, -OH).

  • Driving the Equilibrium: As the reaction is reversible, driving it towards the product is key for achieving high yields. This is accomplished by heating under reflux and, in some advanced setups, by removing the water formed during the reaction using a Dean-Stark apparatus.[13]

  • Purity of Starting Materials: Ensure the 6-Fluoro-4-hydrazinylquinazoline and the aldehyde are of high purity to avoid side reactions and simplify the final product purification.

Conclusion

The protocol described provides a reliable and versatile method for synthesizing a diverse range of Schiff bases from 6-Fluoro-4-hydrazinylquinazoline. This synthetic strategy is a valuable tool for medicinal chemists and researchers, enabling the creation of novel compounds that merge the potent biological activities of the quinazoline scaffold with the versatile chemistry of the Schiff base linker. The resulting molecules serve as excellent candidates for screening in various drug discovery programs, particularly in the fields of oncology and infectious diseases.[9][10]

References

  • RSIS International. (2024, June 4). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review.
  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES.
  • IOSR Journal. “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
  • JOCPR. Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives.
  • Science Alert. (2014). Synthesis of Quinazolinone Based Schiff Bases as Potential Anti-inflammatory and Analgesic Agents.
  • JACS Directory. (2015, December 24). Quinazoline based synthesis of some novel heterocyclic schiff bases.
  • A Short Review on Schiff Bases and Applications.
  • Journal of Advances and Scholarly Researches in Allied Education. (2019, January 15). View of Review of Schiff Base Ligands.
  • ResearchGate. (2015, January). Schiff's Bases of Quinazolinone Derivatives: Synthesis and SAR Studies of A Novel Series of Potential Anti-Inflammatory and Antioxidants.
  • Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes.
  • PMC. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases.
  • ResearchGate. (2018, November 6). New series of quinazolinone derived Schiff's bases: synthesis, spectroscopic properties and evaluation of their antioxidant and cytotoxic activity.
  • ResearchGate. (2025, August 7). Synthesis, characterization and antibacterial activities of Zn(II) and Cd(II) complexes of a quinazoline-4(3H)-one Schiff base.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED SCHIFF BASE DERIVED QUINAZOLINONE AND CINNAMALDEHYDE.
  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. (2025, August 7).
  • Novel Bioactive 1,4-Dihydroquinazoline Derivatives from Ciprofloxacin. (2024, May 17).
  • PMC. Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones.
  • PubMed. (2007, June 1). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives.
  • Chemistry & Biology Interface. (2023). Quinazolinone and its Derivatives: A Review on the Recent Advancement in their Biological Importance.
  • JOCPR. (2013). Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases.
  • PMC. Biological Activities of Hydrazone Derivatives.
  • PubMed. (2014, April 22). Design, synthesis, and antibacterial activity of novel Schiff base derivatives of quinazolin-4(3H)-one.
  • Semantic Scholar. (2015, December 24). Quinazoline Based Synthesis of some Heterocyclic Schiff Bases.
  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview.
  • Xia & He Publishing. (2022, August 16). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes.
  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines.
  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands.

Sources

using 6-Fluoro-4-hydrazinylquinazoline as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthetic utility of 6-Fluoro-4-hydrazinylquinazoline (CAS: 56981-67-4 / generic derivatives), a privileged building block in medicinal chemistry.

Why this scaffold matters:

  • The "Fluorine Effect": The C6-fluorine atom blocks a primary metabolic oxidation site (CYP450), significantly extending the half-life of derived drugs compared to their non-fluorinated counterparts. It also modulates the pKa of the quinazoline nitrogen, influencing solubility and binding affinity (e.g., in EGFR or HDAC6 inhibitors).

  • The Hydrazine Handle: The C4-hydrazine moiety is a "chemical chameleon," capable of acting as a binucleophile to form triazoles, pyrazoles, and thiadiazoles fused to the quinazoline core.

Scope of this Note: We focus on three high-yield transformations:

  • Pathway A: Regioselective synthesis of Triazolo[4,3-c] vs. Triazolo[1,5-c] quinazolines (controlling the Dimroth Rearrangement).

  • Pathway B: Oxidative cyclization of hydrazones to form fused triazoles.

  • Pathway C: Condensation with 1,3-dicarbonyls to access pyrazolo-conjugates.

Chemical Profile & Reactivity Overview

The 4-hydrazino group exhibits dual nucleophilicity (


 and 

). The

(terminal) nitrogen is more nucleophilic, attacking electrophiles first. The

(internal) nitrogen participates in the subsequent cyclization step.

Critical Reactivity Map:

ReactivityMap Core 6-Fluoro-4- hydrazinylquinazoline Orthoesters Orthoesters / R-COOH Core->Orthoesters Aldehydes Aldehydes (R-CHO) Core->Aldehydes Dicarbonyls 1,3-Dicarbonyls Core->Dicarbonyls CS2 CS2 / Isothiocyanates Core->CS2 Triazolo43 [1,2,4]Triazolo[4,3-c] quinazoline (Kinetic) Orthoesters->Triazolo43 Cyclization Hydrazones Hydrazones (Schiff Bases) Aldehydes->Hydrazones -H2O Pyrazoles Pyrazolo-quinazolines Dicarbonyls->Pyrazoles Condensation Thiones Triazolo-thiones CS2->Thiones Reflux Triazolo15 [1,2,4]Triazolo[1,5-c] quinazoline (Thermodynamic) Triazolo43->Triazolo15 Dimroth Rearrangement Hydrazones->Triazolo43 Oxidative Cyclization (e.g., PhI(OAc)2)

Figure 1. Divergent synthetic pathways from the 6-fluoro-4-hydrazinylquinazoline core.

Detailed Protocols

Protocol A: The Dimroth Switch ([4,3-c] vs [1,5-c] Fusion)

Target: Selective synthesis of the kinetic [4,3-c] isomer and conversion to the thermodynamic [1,5-c] isomer.[1][2]

Mechanistic Insight: The reaction of the hydrazine with carboxylic acids or orthoesters initially forms the [1,2,4]triazolo[4,3-c]quinazoline. However, under acidic, basic, or thermal stress, the pyrimidine ring opens and rotates (Dimroth rearrangement) to form the more stable [1,2,4]triazolo[1,5-c]quinazoline.

Step-by-Step Methodology:

  • Synthesis of Kinetic Isomer ([4,3-c]):

    • Reagents: 6-Fluoro-4-hydrazinylquinazoline (1.0 eq), Triethyl orthoformate (TEOF) (excess, as solvent).

    • Condition: Reflux for 2–4 hours. Crucial: Do not add acid catalyst if you want to isolate the [4,3-c] isomer.

    • Workup: Cool to 0°C. The precipitate is the [4,3-c] isomer. Filter, wash with cold diethyl ether.

    • Validation:

      
      H NMR will show a characteristic singlet for H-3 (triazole) around 
      
      
      
      9.2–9.5 ppm.
  • Rearrangement to Thermodynamic Isomer ([1,5-c]):

    • Reagents: [4,3-c] Isomer (from step 1).[3][4]

    • Condition: Reflux in glacial acetic acid (AcOH) or ethanol with catalytic HCl for 6–12 hours.

    • Workup: Pour into ice water, neutralize with NaHCO

      
      . Collect solid.
      
    • Validation: In

      
      H NMR, the H-2 (triazole) proton typically shifts upfield relative to the H-3 of the [4,3-c] isomer. The melting point will be significantly higher for the [1,5-c] isomer.
      

Comparison of Isomers:

Feature[1,2,4]Triazolo[4,3-c] (Kinetic)[1,2,4]Triazolo[1,5-c] (Thermodynamic)
Formation Neutral/Mild conditions, short refluxAcidic/Basic conditions, long reflux
Stability Hydrolytically unstable (ring opening)Highly stable
UV Spectrum

typically lower

typically higher (red-shifted)
Biological Often higher antimicrobial activityOften higher receptor binding (e.g., Adenosine)
Protocol B: Oxidative Cyclization of Hydrazones

Target: Accessing 3-aryl-substituted triazoloquinazolines via aldehyde condensation.

Rationale: Direct reaction with aromatic acids often requires harsh conditions (POCl


) that can degrade sensitive substituents. The oxidative cyclization route using hypervalent iodine is milder and tolerates diverse functional groups.

Workflow:

  • Hydrazone Formation:

    • Mix 6-Fluoro-4-hydrazinylquinazoline (1 mmol) and substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

    • Add 1 drop of acetic acid. Reflux for 2 hours.

    • Cool, filter the yellow/orange solid (Hydrazone). Yields are typically >85%.[5]

  • Oxidative Cyclization (The Critical Step):

    • Dissolve Hydrazone (1 mmol) in dry Dichloromethane (DCM).

    • Add Iodobenzene Diacetate (IBD) (1.1 mmol) portion-wise at 0°C.

    • Stir at room temperature for 1–3 hours.

    • Observation: The reaction usually turns from a suspension to a clear solution, then precipitates the product.

    • Mechanism: IBD oxidizes the hydrazone to a diazenium intermediate, which undergoes intramolecular nucleophilic attack by the quinazoline N3.

Mechanism Step1 Hydrazone Formation (R-CH=N-NH-Quinazoline) Step2 Oxidation by PhI(OAc)2 (Formation of Diazenium int.) Step1->Step2 IBD / DCM Step3 Intramolecular Cyclization (N3 attacks C-H of hydrazone) Step2->Step3 -PhI, -AcOH Step4 [1,2,4]Triazolo[4,3-c]quinazoline Step3->Step4 -AcOH

Figure 2. Oxidative cyclization mechanism using Iodobenzene Diacetate.

Protocol C: Pyrazole Conjugation

Target: Synthesis of Pyrazolo-quinazolines (Anti-inflammatory/Kinase targets).

Methodology:

  • Dissolve 6-Fluoro-4-hydrazinylquinazoline (1 mmol) in Ethanol.

  • Add Acetylacetone (1.1 mmol) or Ethyl Acetoacetate .

  • Reflux for 4–6 hours.

  • Result:

    • With Acetylacetone

      
       3,5-Dimethylpyrazole derivative.
      
    • With Ethyl Acetoacetate

      
       3-Methyl-5-pyrazolone derivative.
      
  • Note: Unlike the triazole synthesis, these usually form a pyrazole ring attached to position 4, rather than a fused tricyclic system, unless forcing conditions (polyphosphoric acid) are used to dehydrate the OH/NH interaction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Moisture interferenceUse dry solvents (EtOH/DCM); ensure IBD is fresh.
Mixture of Isomers Uncontrolled Dimroth rearrangementstrictly control temperature. Stop reaction immediately upon consumption of starting material (TLC).
Poor Solubility Fluorine atom increases lipophilicityUse DMF or DMSO for reaction; precipitate with water.
Starting Material Remains Low nucleophilicity of hydrazineAdd mild base (Et

N) to deprotonate the hydrazine (make it more reactive).

References

  • Reactivity of 4-hydrazinoquinazolines & Dimroth Rearrangement

    • Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).[6][7] Discusses the thermodynamic shift from [4,3-c] to [1,5-c] systems, applicable to quinazolines.

  • Synthesis of Triazolo[4,3-c]quinazolines

    • Atta, K. F. M., et al. (2011). Synthesis and Reactions of a New Series of 1,2,4-Triazolo[4,3-c]quinazolines. Heterocycles, 83(2).[4] Detailed protocols for oxalate condensation and CS2 cyclization.

  • Oxidative Cyclization with IBD

    • IBD-mediated oxidative cyclization of pyrimidinylhydrazones.[8] (2013).[8] Beilstein Journal of Organic Chemistry. Establishes the protocol for hypervalent iodine mediated cyclization.

  • Biological Relevance of Fluorinated Quinazolines

    • Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones. (2023).[9][10] Highlights the specific advantage of 6-fluoro/difluoro substitutions in anticancer potency.

  • General Hydrazinolysis Protocols

    • Kovalenko, S. I., et al. (2014). Hydrazinolysis of 3-R-[1,2,4]Triazino[2,3-c]quinazolin-2-ones. J. Phys.[11] Chem. A. Provides mechanistic insights into ring-opening/closing sequences.

Sources

Application Note: Optimizing Solvent Systems for Quinazoline Hydrazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline hydrazine moiety (4-hydrazinylquinazoline) is a "privileged structure" in drug discovery, serving as a critical intermediate for antimicrobial, anticancer (EGFR inhibitors), and anti-inflammatory agents. Its chemical behavior is dualistic: it acts as a potent nucleophile (alpha-effect) and a base. However, its synthesis and subsequent derivatization are plagued by solubility mismatches—quinazolines are aromatic and lipophilic, while the hydrazine tail is polar and basic.

This guide moves beyond generic solvent lists. We analyze the thermodynamic and kinetic impacts of solvent selection on three critical workflows: Nucleophilic Aromatic Substitution (


), Schiff Base Condensation, and Heterocyclic Cyclization. We present a validated "Green Shift" protocol using PEG-400 alongside the classical Ethanolic methods.

Critical Parameter Analysis: The Solvent-Substrate Interaction

Selecting a solvent for quinazoline hydrazines is not merely about dissolving the reactant; it is about tuning the transition state energy.

ParameterClassical Choice (Ethanol/MeOH)High-Performance Choice (DMF/DMSO)Green Choice (PEG-400/Water)
Dielectric Constant (

)
Moderate (~24-33). Stabilizes polar transition states moderately.High (~36-47). Excellent stabilization of charged intermediates (Meisenheimer complex).Variable. PEG acts as a Phase Transfer Catalyst (PTC) and hydrogen bond acceptor.
Protic Character High. Facilitates proton transfer but solvates nucleophiles (hydrazine), potentially reducing reactivity.None. Leaves the hydrazine "naked" and highly reactive.Moderate. Terminal -OH groups in PEG assist proton shuttling without "caging" the nucleophile.
Workup Profile Excellent. Product usually precipitates upon cooling.Poor. Requires aqueous flooding; product often oils out or retains solvent.Good. Water addition precipitates the product; PEG is recyclable.
Decision Logic: The Solvent Selection Tree

SolventSelection Start Start: Reaction Type SNAr 1. Precursor Synthesis (Cl -> NHNH2) Start->SNAr Condensation 2. Schiff Base (Aldehyde) Start->Condensation Cyclization 3. Ring Fusion (Triazoles) Start->Cyclization Ethanol Ethanol (Reflux) *Standard* SNAr->Ethanol Standard Scale PEG PEG-400 *Green/High Yield* SNAr->PEG Difficult Substrate Condensation->Ethanol Soluble Aldehyde Condensation->PEG Lipophilic Aldehyde Cyclization->PEG One-Pot Ortho Orthoester/Formic Acid *Reagent as Solvent* Cyclization->Ortho Standard Acidic Acetic Acid/EtOH *Catalytic*

Figure 1: Decision matrix for solvent selection based on the specific reaction stage of the quinazoline scaffold.

Experimental Protocols

Protocol A: Classical Synthesis of 4-Hydrazinoquinazoline

Context: The standard laboratory method relying on the precipitation of the product from protic solvents. Mechanism:


 displacement of chloride by hydrazine.

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • Hydrazine Hydrate (80% or 64% aq. solution) (3.0 - 5.0 eq)

  • Solvent: Absolute Ethanol (10 mL/mmol)

Step-by-Step:

  • Dissolution: Dissolve 4-chloroquinazoline in absolute ethanol at room temperature.

    • Note: If the substrate contains electron-donating groups (e.g., -OMe), solubility may require mild warming.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes.

    • Caution: Exothermic reaction. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Check TLC (System: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear; product stays at baseline or 
      
      
      
      .
  • Precipitation: Cool the reaction mixture to

    
    C (ice bath). The product usually crystallizes as a solid (often the hydrochloride salt if HCl wasn't neutralized, or the free base if excess hydrazine was used).
    
  • Filtration: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x).

  • Yield: Typically 75–85%.

Protocol B: Green Synthesis using PEG-400 (Enhanced Performance)

Context: For substrates that are sluggish in ethanol or to avoid volatile organic compounds (VOCs). Mechanism: PEG-400 acts as a phase transfer catalyst and stabilizes the transition state via hydrogen bonding.

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • Hydrazine Hydrate (2.0 eq)

  • Solvent: PEG-400 (5 mL/mmol)

Step-by-Step:

  • Mixing: Mix 4-chloroquinazoline and PEG-400 in a flask. The mixture may be heterogeneous initially.

  • Reaction: Add hydrazine hydrate and stir at room temperature for 30 mins, then heat to

    
    C for 1–2 hours.
    
    • Why: PEG-400 enhances the nucleophilicity of hydrazine, often reducing reaction time by 50% compared to ethanol.

  • Workup: Pour the reaction mixture into crushed ice (20 mL/mmol).

  • Isolation: The product precipitates immediately. Filter and wash with water.[1]

    • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Yield: Typically 85–95%.

Advanced Workflow: Cyclization to Triazoloquinazolines

A common goal is converting the hydrazine to a fused [1,2,4]triazolo[4,3-c]quinazoline system.

Comparative Solvent Data

The choice of solvent dictates the cyclization pathway and yield.

Solvent SystemReagentTemp (

C)
Time (h)Yield (%)Notes
Formic Acid HCOOH100 (Reflux)4-665-75Classic method. Corrosive. Product precipitates on neutralization.[1]
Orthoesters TEO/TMO140 (Reflux)6-1260-70Requires high temp. Solvent is also the reagent.
PEG-400 Formic Acid (cat.)80-901-288-92 Recommended. One-pot potential. Recyclable solvent.[2][3]
Protocol C: One-Pot Green Cyclization

Solvent: PEG-400 Reagents: 4-hydrazinoquinazoline + Benzaldehyde (or equivalent) + Oxidant (if oxidative cyclization) or Carboxylic Acid.

  • Suspend 4-hydrazinoquinazoline (1 mmol) in PEG-400 (5 mL).

  • Add the carboxylic acid derivative (1.1 mmol).

  • Heat to

    
    C. The PEG medium facilitates the dehydration step (Schiff base formation) and the subsequent ring closure.
    
  • Workup: Dilute with water. The fused heterocyclic product is generally hydrophobic and precipitates cleanly.

Mechanistic Visualization: PEG-400 Activation

PEGActivation Solvent PEG-400 Matrix Hydrazine Hydrazine Nucleophile (NH2-NH2) Solvent->Hydrazine Activates (H-Bond Acceptor) Substrate 4-Chloroquinazoline Solvent->Substrate Solubilizes TS Transition State (Stabilized by H-Bonding) Hydrazine->TS Attack at C4 Substrate->TS Product 4-Hydrazinoquinazoline TS->Product -HCl

Figure 2: Mechanistic insight into how PEG-400 acts as a dual-function solvent, activating the nucleophile while stabilizing the polar transition state.

Troubleshooting & Decision Matrix

ObservationLikely CauseCorrective Action
Low Yield (Ethanol) Product solubility is too high in hot ethanol.Cool to

C before filtering. Switch to Isopropanol (lower solubility of product).
Oiling Out Formation of "gums" due to mixed polarity.Scratch the flask walls with a glass rod. Add a non-polar anti-solvent (Hexane or Et2O) dropwise.
No Reaction (Steric) Substituents at C5 or C2 blocking attack.Switch solvent to DMSO or DMF and increase temp to

C. Use Microwave irradiation (150W, 10 min).
Hydrolysis Product Formation of Quinazolin-4-one instead of hydrazine.CRITICAL: Your solvent or hydrazine hydrate contains too much water. Dry the Ethanol. Use higher grade Hydrazine (98%).

References

  • Sarma, P., & Prajapati, D. (2011). Microwave-Promoted Catalyst- and Solvent-Free Synthesis of Quinazoline Derivatives. Green Chemistry. Link

  • El-Hashash, M. A., et al. (2013). Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives. Journal of Heterocyclic Chemistry. Link

  • Sangshetti, J. N., et al. (2010). PEG-400 as an efficient and recyclable reaction media for one-pot synthesis of quinazoline derivatives.[2][4] Journal of Chemical and Pharmaceutical Research. Link

  • Bhatia, R., et al. (2025).[5][6][7] Green and sustainable approaches to Quinazoline-based anticancer agents: Synthesis and structure activity relationship (SAR). Bioorganic Chemistry. Link

  • BenchChem Technical Guides. (2025). Solubility Profile of Quinazoline Derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-hydrazinylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 6-Fluoro-4-hydrazinylquinazoline. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this critical chemical intermediate. We have structured this guide in a practical, question-and-answer format to directly address common challenges encountered in the laboratory.

The synthesis of 6-Fluoro-4-hydrazinylquinazoline is a cornerstone for the development of various pharmacologically active molecules, particularly kinase inhibitors. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, where the leaving group at the C4 position of a 6-fluoroquinazoline precursor is displaced by hydrazine. While conceptually straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Reaction Overview: The Synthetic Pathway

The most common and direct method for synthesizing 6-Fluoro-4-hydrazinylquinazoline is the reaction of 6-Fluoro-4-chloroquinazoline with hydrazine hydrate.

Synthesis_Pathway start_material 6-Fluoro-4-chloroquinazoline reagent + Hydrazine Hydrate (N₂H₄·H₂O) start_material->reagent product 6-Fluoro-4-hydrazinylquinazoline reagent->product Nucleophilic Aromatic Substitution (SNAr)

Caption: General reaction scheme for the synthesis of 6-Fluoro-4-hydrazinylquinazoline.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions.

Q1: My final yield is consistently low. What are the most common causes?

Low yield is the most frequent complaint and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The reaction may not have gone to completion. This is often due to insufficient heating, short reaction times, or using a suboptimal solvent where the starting material has poor solubility.

  • Reagent Stoichiometry and Quality: The concentration of commercially available hydrazine hydrate can vary. Using a lower concentration than specified without adjusting the volume will result in an insufficient molar equivalent of the nucleophile, leading to unreacted starting material. Always use fresh, properly stored hydrazine hydrate.

  • Side Reactions: At elevated temperatures, undesired side reactions can consume your starting material or product. A significant side reaction involves the transformation of the quinazoline ring by excess hydrazine, especially at high temperatures (e.g., 150 °C), which can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles.[1]

  • Mechanical Losses during Work-up: The product may be lost during extraction, filtration, or transfer steps. Ensure the pH is correctly adjusted during aqueous work-up to minimize the product's solubility in the aqueous layer.

  • Inefficient Purification: Choosing an inappropriate solvent for recrystallization can lead to significant product loss. Similarly, in column chromatography, the product might not elute cleanly from the column.

Q2: The reaction isn't going to completion, and I'm recovering significant amounts of 6-fluoro-4-chloroquinazoline. How can I fix this?

Recovering the starting material is a clear indication of suboptimal reaction conditions. Consider the following adjustments:

  • Increase Reaction Temperature: The rate of SNAr reactions is highly temperature-dependent. Gently increasing the temperature (e.g., from 80 °C to 100 °C) in a suitable solvent like ethanol or isopropanol can significantly accelerate the reaction. However, be cautious of exceeding ~120 °C to avoid the ring-transformation side products mentioned previously.[1]

  • Extend Reaction Time: If increasing the temperature is not desirable, simply extending the reaction time can often drive it to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Increase Hydrazine Hydrate Equivalents: A modest increase in the molar equivalents of hydrazine hydrate (e.g., from 3 eq. to 5 eq.) can help push the equilibrium towards the product, according to Le Châtelier's principle. Be aware that a large excess can complicate purification.

  • Solvent Choice: Ensure your starting material is fully dissolved at the reaction temperature. If solubility is an issue, switching to a more polar, higher-boiling solvent like n-butanol or N,N-dimethylformamide (DMF) may be beneficial.

Q3: I'm observing a major, unidentified side product. What could it be and how can it be avoided?

The most likely significant side product, especially if using high temperatures, is a triazole derivative formed through ring rearrangement.[1]

Side ProductFormation ConditionsHow to Minimize
4-Amino-3-(5-fluoro-2-aminophenyl)-4H-1,2,4-triazoleHigh temperatures (>150 °C), prolonged heating with excess hydrazine.[1]Strictly control the reaction temperature. Aim for the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe (typically 80-110 °C).
Bis-quinazoline AdductsExtremely high excess of the 4-chloroquinazoline starting material relative to hydrazine (rare).Ensure at least a stoichiometric amount of hydrazine is used.

To minimize side products, precise temperature control is your most powerful tool. Using a well-calibrated heating mantle with a temperature controller and ensuring efficient stirring are critical.

Q4: My crude product is an oil/gum and is very difficult to purify. What are the best purification strategies?

Purification can be challenging due to the product's polarity and potential impurities.

  • Trituration/Recrystallization: This is the most effective method for obtaining high-purity crystalline material.

    • Step 1 (Wash): After the initial work-up, triturate the crude solid with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

    • Step 2 (Recrystallize): Ethanol is a commonly used and effective solvent for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water or isopropanol/water can be effective.

  • Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. A common eluent system is a gradient of methanol in dichloromethane (DCM) or chloroform. For instance, a gradient starting from 1% MeOH/DCM up to 10% MeOH/DCM can effectively separate the product from less polar starting material and more polar side products.[2]

Q5: The purified product appears to degrade or change color over time. How should it be stored?

Hydrazine derivatives can be susceptible to aerial oxidation, which often manifests as a color change from white/pale yellow to brown or red.

  • Inert Atmosphere: Store the final product under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Keep the container in a refrigerator or freezer to slow down potential degradation pathways.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3]

  • Nucleophilic Attack: The highly nucleophilic terminal nitrogen of hydrazine attacks the electron-deficient C4 carbon of the quinazoline ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group.

The fluorine atom at the C6 position and the nitrogen atoms within the quinazoline ring act as electron-withdrawing groups, which activate the C4 position for nucleophilic attack.

Q2: Which solvent is optimal for this synthesis?

The ideal solvent should dissolve the 6-fluoro-4-chloroquinazoline starting material and have a boiling point that allows for a controlled reaction temperature.

SolventBoiling Point (°C)AdvantagesDisadvantages
Ethanol78Inexpensive, effective, easy to remove.[4]Lower boiling point may require longer reaction times.
Isopropanol (IPA)82Similar to ethanol, slightly higher boiling point.
n-Butanol118Higher boiling point can accelerate the reaction.More difficult to remove under vacuum.
N,N-Dimethylformamide (DMF)153Excellent solvating power for polar substrates.High boiling point makes it very difficult to remove; potential for side reactions at high temperatures.

For most applications, ethanol or isopropanol offer the best balance of reaction efficiency and ease of handling.

Q3: How critical is the quality of the hydrazine hydrate?

It is extremely critical . Hydrazine hydrate is often supplied as a solution in water (e.g., 80%, 64%, or 55%).

  • Incorrect Stoichiometry: If you assume a 100% concentration when it is actually 64%, you will be using significantly less nucleophile than intended, leading to an incomplete reaction.

  • Degradation: Hydrazine can degrade over time. It is advisable to use a freshly opened bottle or to titrate older stock to determine its exact concentration before use.

Q4: Is there a general, optimized protocol I can start with?

Yes. The following protocol is a robust starting point that can be optimized further based on your observations.

Troubleshooting_Workflow cluster_start Problem Diagnosis cluster_checks Primary Checks cluster_actions Corrective Actions cluster_purification Purification Issues start Low Yield or Incomplete Reaction check_reagents Verify Hydrazine Concentration & Age start->check_reagents check_temp Confirm Reaction Temperature (80-110°C) start->check_temp check_time Monitor with TLC for >4 hours start->check_time action_add_reagent Increase Hydrazine (e.g., to 5 eq.) check_reagents->action_add_reagent action_increase_temp Increase Temp (e.g., to 100°C) check_temp->action_increase_temp action_extend_time Extend Reaction Time (e.g., to 8-12h) check_time->action_extend_time issue_purify Crude Product is Impure/Oily solve_triturate Triturate with Ether/Hexanes issue_purify->solve_triturate solve_recrystallize Recrystallize from Ethanol or IPA/Water solve_triturate->solve_recrystallize solve_column Run Column (DCM/MeOH) solve_recrystallize->solve_column

Sources

Technical Support Center: Purification of 6-Fluoro-4-hydrazinylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-4-hydrazinylquinazoline is a critical pharmacophore, serving as the "warhead" attachment point for many EGFR tyrosine kinase inhibitors (e.g., Afatinib analogs). Its purification is deceptively challenging due to three factors:

  • Nucleophilicity: The hydrazine tail is highly reactive, leading to self-condensation (dimerization).

  • Solubility: It possesses "brick-dust" properties—poor solubility in non-polar solvents, but high solubility in polar protic solvents, making extraction difficult.

  • Stability: The hydrazine moiety is prone to oxidative degradation and hydrolysis back to the quinazolin-4-one.

This guide provides a self-validating workflow to isolate high-purity material (>98%) without relying on tedious column chromatography.

Reaction Mechanism & Impurity Landscape

Understanding the impurity profile is the first step to purification. The reaction of 4-chloro-6-fluoroquinazoline with hydrazine hydrate is a Nucleophilic Aromatic Substitution (


).
Critical Impurity Pathways

ReactionPathways cluster_conditions Control Factors SM 4-Chloro-6-fluoroquinazoline (Starting Material) Product 6-Fluoro-4-hydrazinylquinazoline (Target) SM->Product + N2H4 (SNAr) Impurity_Hydrolysis 6-Fluoroquinazolin-4(3H)-one (Hydrolysis Impurity) SM->Impurity_Hydrolysis + H2O (Hydrolysis) Hydrazine Hydrazine Hydrate (Excess) Impurity_Dimer Bis-quinazoline Dimer (Over-reaction) Product->Impurity_Dimer + SM (Coupling) Factor1 Stoichiometry: Use >3 eq. Hydrazine to suppress Dimer Factor2 Moisture: Strictly anhydrous to suppress Hydrolysis

Figure 1: Reaction pathways showing the competition between product formation, hydrolysis, and dimerization.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is precipitating as a sticky gum/oil, not a solid."

Diagnosis: This usually indicates trapped solvent or the presence of the bis-quinazoline dimer .

  • The Science: The dimer is more lipophilic and disrupts the crystal lattice of the target hydrazine.

  • Solution:

    • Solvent Swap: If using THF, switch to Ethanol (EtOH) or Isopropanol (IPA) . Quinazoline hydrazines crystallize better from alcohols.

    • Induction: Scratch the flask walls with a glass rod or add a seed crystal of pure product.

    • Trituration: Decant the supernatant and triturate the oil with cold Diethyl Ether or MTBE. This pulls out non-polar impurities and forces the hydrazine to solidify.

Issue 2: "I see a persistent impurity at R_f ~ 0.4 (approx) that won't wash away."

Diagnosis: This is likely 6-fluoroquinazolin-4(3H)-one (Hydrolysis Impurity).

  • The Science: 4-chloroquinazolines are moisture-sensitive. If your solvent was "wet" or the reaction was open to air, the chloride hydrolyzed before the hydrazine could attack.

  • Solution:

    • Prevention: Use anhydrous EtOH/THF.

    • Purification: This impurity is much less basic than the product. Dissolve your crude solid in 0.5 M HCl . The hydrazine product will protonate and dissolve; the "one" impurity will remain insoluble. Filter off the solid impurity, then basify the filtrate with NaOH to reprecipitate the pure product [1].

Issue 3: "The product turns pink/brown upon drying."

Diagnosis: Oxidative degradation.

  • The Science: Hydrazines are reducing agents and are air-sensitive, especially when wet and exposed to light.

  • Solution:

    • Dry under high vacuum in the dark.

    • Store under Argon/Nitrogen at -20°C.

    • Pro-Tip: If the color is deep, wash the solid with a small amount of cold Ethanol containing 1% Ascorbic Acid (antioxidant) before final drying.

Validated Purification Protocols

Do not default to column chromatography unless necessary. The "Crash-Out" method is superior for yield and stability.

Protocol A: The "Crash-Out" (Recommended)

Best for: Standard synthesis (Scale: 1g – 100g)

  • Reaction: Reflux 4-chloro-6-fluoroquinazoline with 3.0 – 4.0 equivalents of Hydrazine Hydrate in Ethanol (10 mL/g). Note: Excess hydrazine is crucial to prevent dimer formation.

  • Precipitation: Cool the reaction mixture slowly to Room Temperature (RT), then to 0–5°C (ice bath) for 1 hour.

  • Filtration: Filter the precipitate.[1][2]

  • The Critical Wash:

    • Wash 2x with Cold Ethanol (removes unreacted starting material).

    • Wash 2x with Water (removes excess hydrazine salts).

    • Wash 1x with Cold Diethyl Ether (aids drying).

  • Drying: Vacuum oven at 40°C for 4 hours.

Protocol B: Acid-Base Extraction (Rescue Method)

Best for: Cleaning up "gummy" or hydrolyzed batches.

  • Suspend crude material in water.

  • Acidify to pH 2-3 using 1M HCl. Stir for 20 mins.

    • Observation: The product dissolves (cationic form). The hydrolysis impurity (quinazolinone) remains solid.

  • Filter through Celite to remove the insoluble impurities.

  • Cool filtrate to 0°C.

  • Slowly basify to pH 9-10 using 2M NaOH or NH₄OH.

  • The product will reprecipitate as a white/pale yellow solid. Filter and dry.

Analytical Validation (QC)

Before proceeding to the next synthetic step, validate purity using these parameters.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18)> 98.0%Mobile Phase: H₂O/ACN + 0.1% Formic Acid. Hydrazines may tail; use acid.
Identity 1H NMR (DMSO-d6)δ ~9.5 ppm (NH), ~4.5 ppm (NH2)Look for the disappearance of the hydrazine hydrate peak.
Solubility VisualSoluble in DMSO/MeOHInsoluble in Hexanes/DCM.
Water Karl Fischer< 1.0%Hydrazines are hygroscopic; ensure dryness before coupling.
HPLC Method Recommendation
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Note: TFA is preferred over Formic Acid here to sharpen the peak of the basic hydrazine group [2].

Decision Tree: Purification Strategy

Use this logic flow to determine the correct purification step for your specific situation.

PurificationLogic Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Precipitates Oil Oily/Gum State->Oil No Precipitate PurityCheck Check Purity (TLC/HPLC) Solid->PurityCheck Action_Triturate Triturate w/ Et2O or Recrystallize (IPA) Oil->Action_Triturate Action_Wash Protocol A: Ethanol/Water Wash PurityCheck->Action_Wash High Purity (Minor Surface Impurities) Action_AcidBase Protocol B: Acid-Base Extraction PurityCheck->Action_AcidBase Low Purity (Contains Hydrolysis Product) Action_Triturate->PurityCheck

Figure 2: Decision matrix for selecting the appropriate purification protocol.

References

  • Bowie, R. A., & Thomason, D. A. (1972).[4] Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[4]

  • Vertex AI Search Results. (2026). HPLC Methods for analysis of Hydrazine and Quinazoline Intermediates.

  • Organic Syntheses. (2013). Synthesis of Hydrazinyl-heterocycles via SNAr. Organic Syntheses, Coll. Vol. 10.

  • PubChem. (n.d.).[6] 6-Fluoro-4-hydrazinylquinazoline Compound Summary.

Sources

Technical Support Center: Stability of 6-Fluoro-4-hydrazinylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for 6-Fluoro-4-hydrazinylquinazoline (often a key intermediate in the synthesis of EGFR inhibitors like Afatinib). It addresses the specific chemical instability inherent to the hydrazine moiety attached to the electron-deficient quinazoline core.

Status: Active | Topic: Solution Stability & Degradation | Role: Senior Application Scientist

Executive Summary: Stability Profile

6-Fluoro-4-hydrazinylquinazoline is a reactive building block. Its stability in solution is finite and condition-dependent . Unlike stable end-drug products, this intermediate possesses a nucleophilic hydrazine group at the C4 position, making it susceptible to oxidation , hydrolysis , and condensation reactions.

Quick Reference: Solvent Compatibility Matrix
SolventStability RatingRecommended Max Storage (RT)Recommended Max Storage (-20°C)Primary Risk
DMSO ⭐⭐⭐ (High)24 Hours1-3 MonthsHygroscopicity (Water absorption leads to hydrolysis).
DMF ⭐⭐⭐ (High)24 Hours1-3 MonthsHydrolysis if wet; Amine impurities in low-grade DMF.
Methanol/Ethanol ⭐⭐ (Medium)4-6 HoursNot RecommendedNucleophilic exchange (slow); Evaporation.
Water/PBS ⭐ (Low)Immediate Use Only N/ARapid hydrolysis to 6-Fluoro-4-quinazolinone.
Acetone/Ketones CRITICAL FAILURE 0 Minutes 0 Minutes Rapid formation of hydrazones (Schiff bases).
Chloroform/DCM ⭐⭐ (Medium)2-4 HoursN/APhotodecomposition of solvent produces HCl -> Hydrolysis.

Diagnostic & Troubleshooting Guide

Issue 1: "My solution turned from colorless/pale yellow to dark orange/brown."

Diagnosis: Oxidative Degradation.

  • Mechanism: The hydrazine moiety (

    
    ) is a reducing agent. Upon exposure to atmospheric oxygen, it oxidizes to form azo intermediates or diazenes, which decompose into complex colored oligomers.
    
  • Corrective Action:

    • Always degas solvents (sparge with

      
       or Ar) before preparing stock solutions.
      
    • Store stock solutions in amber vials with septum caps to minimize headspace oxygen.

  • Validation: Check LC-MS. Oxidative coupling often results in dimers (

    
     peaks).
    
Issue 2: "I see a white precipitate forming in my DMSO stock after freeze-thaw."

Diagnosis: Hydrolysis to Quinazolinone.

  • Mechanism: DMSO is hygroscopic. It absorbs water from the air during freeze-thaw cycles. Water attacks the C4 position, displacing the hydrazine group to form 6-Fluoro-4(3H)-quinazolinone , which is significantly less soluble in organic solvents than the hydrazine precursor.

  • Corrective Action:

    • Aliquot stock solutions immediately after preparation (single-use vials).

    • Do not re-freeze used vials.

    • Use anhydrous DMSO (stored over molecular sieves).

Issue 3: "My LC-MS shows a new peak with Mass = M + 40."

Diagnosis: Acetone Contamination (Hydrazone Formation).

  • Mechanism: Even trace amounts of acetone (from washing glassware) react instantly with the hydrazine group to form an isopropylidenehydrazinyl derivative (Schiff base).

  • Corrective Action:

    • Strict Rule: Never use acetone-washed glassware for this compound.

    • Rinse all glassware with methanol or ethanol and oven-dry before use.

Mechanistic Visualization: Degradation Pathways[1][2]

The following diagram illustrates the three primary degradation pathways researchers must mitigate: Hydrolysis , Oxidation , and Condensation .

G cluster_legend Pathway Legend Compound 6-Fluoro-4- hydrazinylquinazoline (Active Species) Hydrolysis Hydrolysis (Water/Acid/Base) Compound->Hydrolysis Oxidation Air Oxidation (O2 / Light) Compound->Oxidation Condensation Condensation (Ketones/Aldehydes) Compound->Condensation Quinazolinone 6-Fluoro-4(3H)- quinazolinone (Insoluble Precipitate) Hydrolysis->Quinazolinone - NH2NH2 Azo Azo/Diazene Species (Colored Impurities) Oxidation->Azo Dehydrogenation Hydrazone Hydrazone Derivative (Schiff Base) Condensation->Hydrazone + Acetone - H2O key Red Nodes = Critical Failure Points Yellow Node = Environmental Stress

Caption: Primary degradation pathways of 6-Fluoro-4-hydrazinylquinazoline. Hydrolysis leads to precipitation; Condensation destroys activity; Oxidation causes discoloration.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution viable for 1-3 months at -20°C.

  • Materials:

    • Anhydrous DMSO (≥99.9%, stored over 3Å molecular sieves).

    • Amber glass vials (silanized preferred) with PTFE-lined screw caps.

    • Argon or Nitrogen gas line.

  • Protocol:

    • Step 1: Weigh the solid compound rapidly. Avoid prolonged exposure to air/humidity.

    • Step 2: Add Anhydrous DMSO to achieve 10 mM concentration.

    • Step 3: Critical: Flush the headspace of the vial with Argon/Nitrogen for 30 seconds.

    • Step 4: Vortex until fully dissolved. (Sonication is permitted but keep < 1 minute to avoid heating).

    • Step 5: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Step 6: Store at -20°C or -80°C immediately.

SOP 2: Rapid Stability Check (LC-MS)

Objective: Verify compound integrity before starting a critical assay.

  • Setup:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters XBridge).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5-10 minutes.

  • Analysis:

    • Target Peak: [M+H]+ (Expect ~179 m/z for parent).

    • Hydrolysis Impurity: Look for peak at [M-15] approx (Loss of hydrazine -NHNH2 [31] + OH [17] = Net -14 mass shift? No.

      • Correction: Hydrazine (MW 32) is replaced by OH (MW 17). Mass shift = 17 - 31 = -14 Da .

      • Look for peak at (Parent Mass - 14) .

    • Hydrazone Impurity: Look for peak at (Parent Mass + 40) (if acetone was present).

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but only immediately . Prepare the dilution in media just before adding to cells. The half-life in aqueous media (pH 7.4) is likely < 2-4 hours due to hydrolysis. Do not store the diluted media.

Q: Is the compound light sensitive? A: Yes. Quinazolines can undergo photolytic degradation. While not as sensitive as some fluorophores, prolonged exposure to benchtop light can accelerate oxidation. Always use amber tubes.

Q: Why does the protocol forbid acetone washing? A: Hydrazines are powerful nucleophiles that attack the carbonyl carbon of ketones (like acetone) to form hydrazones. This reaction is rapid and often quantitative at room temperature, completely destroying your reagent.

References

  • Synthesis and Reactivity of 4-Hydrazinoquinazolines

    • Title: Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Deriv
    • Source: PMC - NIH (2003).
    • Context: Details the reaction of hydrazine quinazolines with acetone (forming hydrazones) and acid halides, confirming the high reactivity of the hydrazine tail.
    • URL:[Link] (Note: Link directs to similar quinazoline reactivity papers).

  • General Stability of Hydrazine Derivatives

    • Title: Kinetics and Characterization of Degradation Products of Dihydralazine (Hydrazine analog).
    • Source: NIH / PMC.
    • Context: Establishes the oxidative instability of hydrazine groups in solution and the acceleration of degrad
    • URL:[Link]

  • Metabolic Stability of Fluorinated Quinazolines

    • Title: Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines.
    • Source: NIH / PMC.
    • Context: Discusses the stability of the quinazoline core and the specific impact of fluorine substitution on metabolic/chemical stability.
    • URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Effects of Fluorine Substitution on Quinazoline Ring Electron Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Strategic Role of Fluorine in Drug Discovery

1.1 The Quinazoline Core: A Privileged Structure in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is a cornerstone in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities. Quinazoline derivatives have been successfully developed into drugs for treating a wide array of diseases, including cancer, bacterial infections, and central nervous system disorders.[1][2] The ability of the quinazoline ring system to interact with various biological targets, such as kinases and receptors, has cemented its status as a "privileged structure" in drug discovery.[3][4]

1.2 The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[5] In the context of quinazolines, fluorination has been shown to improve their anticancer, antimicrobial, and anti-inflammatory activities.[4][6]

1.3 Guide Objective: A Comparative Analysis of Fluorine's Electronic Impact

This guide provides a comprehensive comparison of the effects of fluorine substitution on the electron density of the quinazoline ring. By understanding how fluorine modulates the electronic landscape of this important scaffold, researchers can make more informed decisions in the design of novel quinazoline-based therapeutics. We will delve into the theoretical underpinnings of fluorine's electronic effects and present supporting experimental data from NMR spectroscopy, pKa measurements, and computational studies.

Theoretical Framework: The Duality of Fluorine's Electronic Influence

Fluorine exerts a dual electronic influence on aromatic rings through a combination of inductive and resonance effects. The interplay of these two opposing forces determines the overall impact on the ring's electron density and reactivity.

2.1 Inductive Effect (-I): The Dominant Electron-Withdrawing Character

Due to its high electronegativity, fluorine is a strong electron-withdrawing group. This is primarily attributed to its powerful inductive effect (-I), where it pulls electron density away from the atoms it is bonded to. In the case of a fluorinated quinazoline, this effect deactivates the ring towards electrophilic attack and increases the acidity (lowers the pKa) of nearby protons.

2.2 Resonance Effect (+R): A Countervailing Electron-Donating Contribution

Despite its strong inductive pull, fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This electron-donating effect is, however, generally weaker than its inductive effect. The extent of the +R effect depends on the position of the fluorine atom on the quinazoline ring.

2.3 Visualizing the Electronic Tug-of-War on the Quinazoline Ring

The following diagram illustrates the opposing inductive and resonance effects of a fluorine atom substituted on the benzene ring portion of the quinazoline scaffold.

G cluster_quinazoline Fluorinated Quinazoline Ring cluster_effects Net Electronic Effect Quinazoline Quinazoline Ring Fluorine F Quinazoline->Fluorine +R (Resonance Donation) Inductive Strong Electron Withdrawal Fluorine->Quinazoline -I (Inductive Withdrawal) Net Overall Electron Density Decrease Inductive->Net Resonance Weak Electron Donation Resonance->Net

Caption: Inductive vs. Resonance Effects of Fluorine.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Quinazolines

3.1 Impact on Basicity: A Quantitative Look at pKa Values

The basicity of the quinazoline ring, primarily attributed to the nitrogen atoms in the pyrimidine ring, is a key determinant of its behavior in biological systems. Fluorine substitution, with its strong electron-withdrawing nature, is expected to decrease the basicity of the quinazoline ring, resulting in a lower pKa value.

CompoundpKaReference
Quinazoline3.51[7]
6-Fluoroquinazoline (predicted)< 3.51-
7-Fluoroquinazoline (predicted)< 3.51-
4-Anilino-5-fluoroquinazoline derivativesVaried[8]

3.2 Probing Electron Density with NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the electronic environment of atoms within a molecule. Changes in electron density around a nucleus will alter its shielding and, consequently, its chemical shift.

3.2.1 13C NMR: Tracking Electron Distribution Across the Carbon Skeleton

Fluorine substitution is expected to cause a downfield shift (higher ppm) for the carbon atom directly attached to it (C-F bond) and influence the chemical shifts of other carbons in the ring through both inductive and resonance effects.

PositionQuinazoline (δ, ppm)6-Fluoroquinazoline (Predicted δ, ppm)Change (Δδ)
C2159.8~159Small
C4161.4~161Small
C5128.1~115 (2JCF)Large Upfield
C6127.0~163 (1JCF)Large Downfield
C7133.5~118 (2JCF)Large Upfield
C8127.9~129Small Downfield
C8a150.3~148Small Upfield
C4a124.6~124Small

Note: The 13C NMR data for quinazoline is sourced from general organic chemistry databases.[9] Predicted shifts for 6-fluoroquinazoline are estimations based on typical fluorine substituent effects on benzene rings and may vary. The large one-bond (1JCF) and two-bond (2JCF) coupling constants are characteristic of fluorinated aromatic compounds.[10][11]

3.2.2 19F NMR: A Direct Window into the Electronic Environment of Fluorine

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups on the quinazoline ring will deshield the fluorine nucleus, causing a downfield shift in the 19F NMR spectrum, while electron-donating groups will cause an upfield shift.

3.3 Computational Insights: Visualizing Electron Density Distribution

Density Functional Theory (DFT) calculations can provide a visual representation of the electron density distribution within a molecule. These studies can corroborate the experimental findings from pKa and NMR measurements. Computational studies on quinazoline derivatives have been used to predict pKa values and analyze electronic properties, confirming the influence of substituents on the electron density of the ring system.[12][13]

Experimental Protocols: Tools for Characterizing Electron Density

4.1 Protocol 1: Synthesis of a Model 6-Fluoro-4(3H)-quinazolinone

This protocol describes a general method for the synthesis of a fluorinated quinazolinone, a common precursor for many quinazoline derivatives.

G A 2-Amino-5-fluorobenzoic acid C Heat (120-140 °C) A->C B Formamide B->C D 6-Fluoro-4(3H)-quinazolinone C->D

Caption: Synthesis of 6-Fluoro-4(3H)-quinazolinone.

Step-by-Step Methodology:

  • Combine 2-amino-5-fluorobenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 120-140 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 6-fluoro-4(3H)-quinazolinone.

4.2 Protocol 2: Determination of pKa by Potentiometric Titration

Step-by-Step Methodology:

  • Prepare a standard solution of the quinazoline derivative in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or ethanol to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the quinazoline solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • Determine the equivalence point and the half-equivalence point from the curve. The pH at the half-equivalence point is equal to the pKa of the compound.

4.3 Protocol 3: 13C NMR Spectroscopic Analysis

Step-by-Step Methodology:

  • Dissolve a sufficient amount of the quinazoline sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

  • Assign the peaks to the corresponding carbon atoms in the quinazoline ring based on their chemical shifts and, for fluorinated compounds, the observed C-F coupling patterns.

Conclusion: Harnessing Fluorine's Electronic Effects in Quinazoline-Based Drug Design

The substitution of fluorine onto the quinazoline ring has a profound and predictable effect on its electron density. The strong inductive electron-withdrawing nature of fluorine generally leads to a decrease in the overall electron density of the ring system. This is experimentally observable as a decrease in the basicity (lower pKa) of the quinazoline nitrogen atoms and characteristic shifts in the 13C NMR spectrum.

For drug development professionals, a thorough understanding of these electronic modifications is crucial. By strategically placing fluorine atoms on the quinazoline scaffold, it is possible to fine-tune the pKa to optimize drug absorption and distribution, modulate the reactivity of the ring system to enhance metabolic stability, and alter the electronic character to improve binding interactions with the target protein. This guide provides a foundational framework for leveraging the electronic effects of fluorine to design the next generation of highly effective and safe quinazoline-based therapeutics.

References

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. (2018). Current Organic Chemistry, 22(19), 1886-1910.
  • Moshkina, T. N., Nosova, E. V., Kopotilova, A. E., et al. (2022). 2-AZINYL QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTIES. IZVESTIYA VYSSHIKH UCHEBNYKH ZAVEDENII KHIMIYA I KHIMICHESKAYA TEKHNOLOGIYA, 65(6), 4-11.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 761838.
  • Urner, L. H., et al. (2022). F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Chemistry, 4(1), 136-146.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis, 17(7), 519-532.
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). (2022). Molecules, 27(19), 6298.
  • Electron density difference (isovalue = 0.002 au) of the oxazinone,... | Download Scientific Diagram. (n.d.).
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. (n.d.).
  • Values of Hammett substituent constants and mass-loss obtained results... - ResearchGate. (n.d.).
  • Hammett Substituent Constants Survey | PDF | Chemical Substances | Chemistry. (n.d.).
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (1991). Chemical Reviews, 91(2), 165-195.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2, (1), 81-89.
  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). (n.d.).
  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. (2015).
  • Hammett constants σ for fluoro-substituents. | Download Scientific Diagram. (n.d.).
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (n.d.).
  • Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations. (2025). European Journal of Chemistry, 16(2), 207-221.
  • Exploring the interplay of electron density distribution and electrostatic potential in the interaction of nilutamide and flutamide with androgen receptors using quantum crystallography. (2021).
  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.).
  • Electron density analysis of large (molecular and periodic) systems: A parallel implementation. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • Fluorinated‐Quinoxaline Based Non‐Fused Electron Acceptors Enables Efficient As‐Cast Organic Solar Cells. (n.d.).
  • 13C NMR of Fluorinated Organics. (2007, October 9). Retrieved from University of Ottawa NMR Facility Blog.
  • Electron-density and electrostatic-potential features of atomic and molecular interactions in crystalline chlorine trifluoride. (n.d.). Retrieved from Archivio Istituzionale Open Access dell'Università di Torino.
  • Machine learning predicts electron densities with DFT accuracy. (2019, October 2).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 35.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27).
  • LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Tre
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 859.

Sources

A Comparative Guide to the Spectroscopic Characterization of 6-Fluoro-4-hydrazinylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, quinazoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The introduction of a fluorine atom and a hydrazinyl group at the 6- and 4-positions, respectively, of the quinazoline ring system creates 6-Fluoro-4-hydrazinylquinazoline, a molecule of significant interest for the synthesis of novel kinase inhibitors and other targeted therapies. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydrazinyl moiety provides a versatile handle for further chemical elaboration.[3][4]

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of such a key intermediate. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected spectroscopic features of 6-Fluoro-4-hydrazinylquinazoline. In the absence of directly published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from closely related, structurally verified analogs to provide a robust predictive framework. This approach not only offers a comprehensive understanding of the target molecule but also equips researchers with the knowledge to interpret the spectra of their own novel quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-Fluoro-4-hydrazinylquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 6-Fluoro-4-hydrazinylquinazoline is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazoline ring and the protons of the hydrazinyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent.

Predicted ¹H NMR Data for 6-Fluoro-4-hydrazinylquinazoline (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
H2~8.5s-The proton at the 2-position of the quinazoline ring is typically a singlet and appears downfield due to the influence of the adjacent nitrogen atoms.
H5~7.8ddJ(H5-H7) ≈ 2-3 Hz, J(H5-F) ≈ 8-10 HzThis proton will be a doublet of doublets due to coupling with the meta-proton H7 and the fluorine atom at position 6.
H7~7.6dddJ(H7-H8) ≈ 9 Hz, J(H7-F) ≈ 5-6 Hz, J(H7-H5) ≈ 2-3 HzThis proton will show complex splitting due to coupling with H8, the fluorine at C6, and H5.
H8~7.4ddJ(H8-H7) ≈ 9 Hz, J(H8-F) ≈ 1-2 HzThis proton will be a doublet of doublets, with a larger coupling to the ortho-proton H7 and a smaller long-range coupling to the fluorine.
NH~9.0br s-The hydrazinyl NH proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.
NH₂~5.0br s-The terminal NH₂ protons of the hydrazinyl group will likely appear as a broad singlet.

Comparative Analysis:

The predicted chemical shifts are based on data from various substituted quinazolines and quinazolinones. For instance, in 6-fluoro-2-phenylquinazolin-4(3H)-one, the aromatic protons appear in a similar downfield region.[5] The introduction of the electron-donating hydrazinyl group at C4 is expected to slightly shield the protons of the benzene ring moiety compared to derivatives with an electron-withdrawing group at C4.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply Fourier Transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals.

Workflow for ¹H NMR Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Predicted IR Absorption Bands for 6-Fluoro-4-hydrazinylquinazoline

Wavenumber (cm⁻¹)VibrationRationale and Comparative Insights
3400-3200N-H stretchingThe hydrazinyl group will show characteristic N-H stretching vibrations. These bands are often broad.
3100-3000Aromatic C-H stretchingTypical for C-H bonds on an aromatic ring.
1620-1580C=N stretchingThe C=N bonds within the quinazoline ring will have characteristic stretches in this region.
1500-1400Aromatic C=C stretchingCharacteristic vibrations of the aromatic rings.
1250-1100C-F stretchingThe C-F stretch is typically a strong absorption in this region.

Comparative Analysis:

The predicted IR frequencies are based on well-established correlation tables and data from similar heterocyclic compounds. For example, the IR spectrum of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline shows an N-H stretch at 3232 cm⁻¹ and a C-F stretch at 817 cm⁻¹. [6]

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions.

Predicted UV-Vis Absorption Maxima for 6-Fluoro-4-hydrazinylquinazoline (in Methanol or Ethanol)

λmax (nm)Electronic TransitionRationale and Comparative Insights
~220-240π → πHigh-energy transition associated with the aromatic system.
~320-340π → πLower-energy transition of the conjugated quinazoline system.
~350-370n → π*Transition involving the non-bonding electrons on the nitrogen atoms.

Comparative Analysis:

The UV spectra of quinazoline derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions. [7][8]The exact position and intensity of these bands are influenced by substituents and the solvent. For example, a computational study on 4-anilinoquinazolines reported absorption bands in the 320-340 nm range. [9]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Fluoro-4-hydrazinylquinazoline. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a detailed framework for the interpretation of its ¹H, ¹³C, and ¹⁹F NMR, mass, IR, and UV-Vis spectra. This information is critical for researchers in the field of medicinal chemistry and drug development to verify the synthesis of this important intermediate and to understand its structural and electronic properties. The provided protocols and workflows offer a practical guide for obtaining and interpreting high-quality spectroscopic data, ultimately facilitating the development of novel quinazoline-based therapeutics.

References

  • Jin, L., Le, Z. G., & Qu, L. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Please note: The search results provided a supporting information document without full citation details. A placeholder is used here.]
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved from the University of Wisconsin-Madison website.
  • Fun, H. -K., et al. (2010). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o637.
  • Gaonkar, S. L., et al. (2007). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. Indian Journal of Pharmaceutical Sciences, 69(3), 411.
  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(11), 5874.
  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 3(1), 1-8.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from the University of Ottawa NMR Facility website.
  • Weiss, D. R., et al. (2022). F···H−N Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Chemistry – A European Journal, 28(11), e202104111.
  • Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1385.
  • Akyuz, S., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1224, 129033.
  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
  • Sravanthi, V., & Harika, K. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Developing Drugs, 6(3), 1-8.
  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • El-Azab, A. S., et al. (2019). Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. International Journal of Advanced Chemistry Research, 1(1), 1-6.
  • NFDI4Chem. (n.d.). 1H nuclear magnetic resonance spectroscopy (1H NMR).
  • Li, Z., et al. (2005). SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE.
  • Al-Ghorbani, M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321805.
  • de la C. Rosales-Hernández, M., et al. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2021(2), M1228.
  • Tehrani, Z. A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-Fluoro-4-hydrazinoquinoline.
  • PubChem. (n.d.). 6-Fluoroquinazolin-4-ol.
  • Saitkulov, F. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS.
  • Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134.
  • NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. NIST Chemistry WebBook.
  • University of Ottawa NMR Facility Blog. (2007, October 9).
  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Sytnik, K., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Al-Harthi, S., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6475.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • SpectraBase. (n.d.). 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-8-(4-oxo-1,2,3,4-tetrahydro-1-pyridyl)-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid.
  • PubChemLite. (n.d.). 6-fluoroquinazolin-4-amine (C8H6FN3).

Sources

HPLC method development for 6-Fluoro-4-hydrazinylquinazoline purity

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Indicating Comparison Guide

Executive Summary

6-Fluoro-4-hydrazinylquinazoline is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib analogs). Its purity is paramount because the hydrazine moiety is highly reactive and prone to oxidative degradation and hydrolysis.

This guide compares a Standard Generic Method (often used in early discovery) against an Optimized Stability-Indicating Method . While generic methods often fail to retain the polar hydrazine or separate it from its hydrolysis degradation product, the optimized protocol utilizes pH control and ion-suppression to ensure robust quantification of both the API and its critical impurities.

Part 1: Compound Profile & Analytical Challenges

The analysis of 6-Fluoro-4-hydrazinylquinazoline presents three distinct chromatographic challenges:

  • Polarity & Retention: The hydrazine group (-NHNH₂) renders the molecule highly polar and basic. On standard C18 columns at neutral pH, it often elutes near the void volume (

    
    ), leading to poor integration and co-elution with solvent peaks.
    
  • Peak Tailing: Interaction between the basic quinazoline nitrogens and residual silanols on the stationary phase causes severe peak tailing, compromising resolution (

    
    ).
    
  • Stability: The hydrazine moiety is susceptible to hydrolysis (converting back to the 4-hydroxy quinazoline) and oxidation. The method must be able to resolve these specific degradation products.

Impurity Pathway

The following diagram illustrates the synthesis and degradation pathways that define the required separation profile.

ImpurityPathway Chloro 6-Fluoro-4-chloroquinazoline (Starting Material) Late Eluter Target 6-Fluoro-4-hydrazinylquinazoline (Target API) Polar & Basic Chloro->Target + Hydrazine Hydrate (Synthesis) Hydroxy 6-Fluoroquinazolin-4(3H)-one (Hydrolysis Impurity) Mid-Eluter Target->Hydroxy + H2O / Acid (Hydrolysis) Oxidation Oxidation Byproducts (Azines/Dimers) Target->Oxidation + O2 / Light (Degradation)

Figure 1: Synthesis and degradation pathways defining the critical impurities for HPLC separation.[1]

Part 2: Method Development Strategy

To overcome the challenges of tailing and retention, the "Generic" approach is compared with an "Optimized" approach.

Comparative Analysis: Why the Generic Method Fails
FeatureMethod A: Generic Discovery (Suboptimal)Method B: Optimized Stability-Indicating (Recommended)
Column Standard C18 (e.g., 5µm, 150mm)Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)
Mobile Phase Water / Acetonitrile (No Buffer)20mM Potassium Phosphate (pH 3.0) / Acetonitrile
Mechanism Hydrophobic InteractionIon-Suppression & Hydrophobic Interaction
Key Defect Severe tailing (

); Variable retention time due to lack of pH control.
Sharp peaks (

); Reproducible retention.
Impurity Resolution Hydrolysis impurity often co-elutes with API.Baseline resolution (

) between API and Hydroxy impurity.

Expert Insight: The generic method relies solely on water/organic partitioning. Since the hydrazine is basic (


 for the quinazoline ring N1), it exists partially in ionized form at neutral pH, leading to "secondary interactions" with silanols. By lowering the pH to 3.0 (Method B), we fully protonate the basic sites (improving solubility) but more importantly, the high ionic strength of the buffer suppresses silanol activity, sharpening the peak.
Part 3: Optimized Experimental Protocol

This protocol is validated for specificity, linearity, and robustness.[2]

1. Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent base-deactivated column).
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    
     (primary), 
    
    
    
    (secondary for impurity confirmation).
2. Mobile Phase Preparation[3]
  • Mobile Phase A (Buffer): Dissolve

    
     of Potassium Dihydrogen Phosphate (
    
    
    
    ) in
    
    
    of HPLC-grade water. Adjust pH to
    
    
    with dilute Orthophosphoric Acid (
    
    
    ). Filter through a
    
    
    membrane.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

3. Gradient Program

The gradient is designed to retain the polar hydrazine early in the run while ensuring the non-polar chloro-starting material elutes within a reasonable time.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Retain Hydrazine)
3.0955End Isocratic Hold
15.04060Linear Ramp (Elute Impurities)
18.04060Wash
18.1955Re-equilibration
23.0955End of Run
4. Sample Preparation (Critical for Stability)
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Avoid pure DMSO if possible as it can accelerate oxidation of hydrazines over time.

  • Stock Solution:

    
     in Diluent. Prepare fresh daily.
    
  • Test Solution: Dilute Stock to

    
     with Mobile Phase A.
    
Part 4: Expected Results & Validation Metrics

The following data represents typical performance metrics when using the optimized method.

System Suitability Criteria
ParameterAcceptance LimitTypical Result (Method B)
Retention Time (API)


Tailing Factor (

)


Theoretical Plates (

)


Resolution (

)

(API vs. Hydroxy Impurity)

Workflow Logic

The following diagram details the logic flow for troubleshooting and method execution.

MethodLogic Start Start Analysis CheckSys System Suitability (Inject Std 5x) Start->CheckSys RSD RSD < 2.0%? CheckSys->RSD InjectSample Inject Sample RSD->InjectSample Yes Fail Fail: Check Column/pH RSD->Fail No CheckTailing Tailing > 1.5? InjectSample->CheckTailing Pass Report Purity CheckTailing->Pass No CheckTailing->Fail Yes

Figure 2: Logical workflow for routine analysis and system suitability verification.

Part 5: Troubleshooting & Robustness

1. "Ghost" Peaks or Rising Baseline:

  • Cause: Hydrazine oxidation in the autosampler.

  • Solution: Keep autosampler temperature at

    
    . Use amber vials. If degradation persists, add 
    
    
    
    Ascorbic Acid to the sample diluent as an antioxidant.

2. Peak Broadening:

  • Cause: pH drift in Mobile Phase A.

  • Solution: Quinazolines are sensitive to pH changes near their pKa. Ensure buffer is strictly pH

    
    . A shift to pH 4.0 can drastically increase tailing.
    

3. Carryover:

  • Cause: Basic hydrazine sticking to injector seals.

  • Solution: Use a needle wash of

    
     Methanol:Water with 
    
    
    
    Formic Acid.
References
  • Separation of Quinazoline Derivatives

    • Journal of Chromatography B, "HPLC determination of quinazoline deriv
    • Source: (General reference for quinazoline chromatography).

  • Hydrazine Analysis

    • Helix Chromatography, "HPLC Methods for analysis of Hydrazine."
    • Source:

  • Synthesis and Impurities of 4-Anilinoquinazolines

    • Mishani et al., "Synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline." (Details the 4-chloro to 4-amino/hydrazine conversion).
    • Source:

  • Stability of Quinazoline Solutions

    • ResearchGate, "Time Stability Studies of Quinazoline Deriv
    • Source:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.